Quinaldanilide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7477-46-5 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-phenylquinoline-2-carboxamide |
InChI |
InChI=1S/C16H12N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h1-11H,(H,17,19) |
InChI Key |
QZRJWCCFONJIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
N-Phenylquinoline-2-carboxamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-phenylquinoline-2-carboxamide and its derivatives represent a versatile class of heterocyclic compounds with a rich history rooted in the development of quinoline synthesis. This technical guide provides an in-depth overview of the discovery, history, synthesis, and diverse pharmacological activities of this scaffold. While the precise initial synthesis of the parent N-phenylquinoline-2-carboxamide is not extensively documented in readily available literature, its origins can be traced to the foundational named reactions in quinoline chemistry. Modern research has pivoted towards the exploration of its derivatives, revealing a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This document details key experimental protocols, presents quantitative biological data in a structured format, and visualizes associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Discovery and History
The history of N-phenylquinoline-2-carboxamide is intrinsically linked to the broader history of quinoline synthesis. Quinoline itself was first extracted from coal tar in 1834.[1] The late 19th century saw the development of several key synthetic methods for creating the quinoline core structure, which laid the groundwork for the eventual synthesis of its carboxamide derivatives.
Two of the most significant early methods for quinoline synthesis are the Doebner-von Miller reaction (1881) and the Pfitzinger reaction (1886).[1][2][3][4]
-
The Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][4] It is a versatile method that allows for the preparation of a wide variety of substituted quinolines.
-
The Pfitzinger Reaction: This method utilizes the reaction of isatin with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[3][5] This reaction is particularly relevant as it provides a direct route to quinoline carboxylic acids, which are the immediate precursors to quinoline carboxamides.
While the exact date and discoverer of the first synthesis of N-phenylquinoline-2-carboxamide are not clearly documented in the reviewed literature, it is highly probable that its synthesis was first achieved as an extension of these early quinoline synthesis methodologies, likely in the late 19th or early 20th century, as chemists began to explore the functionalization of the quinoline scaffold. The primary route would involve the synthesis of quinoline-2-carboxylic acid followed by amidation with aniline.
Synthesis of N-phenylquinoline-2-carboxamide and Its Derivatives
The synthesis of N-phenylquinoline-2-carboxamide and its derivatives can be achieved through several established synthetic routes. The most common approach involves the formation of the quinoline-2-carboxylic acid precursor, followed by an amidation reaction.
Synthesis of Quinoline-2-carboxylic Acid Precursors
Pfitzinger Reaction: As mentioned, the Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound.[3][5] A variation of this reaction can be used to synthesize quinoline-2-carboxylic acids.
Doebner Reaction: The Doebner reaction, a modification of the Doebner-von Miller synthesis, reacts anilines, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][2]
Amidation to Form N-Phenylquinoline-2-carboxamide
Once the quinoline-2-carboxylic acid is obtained, it can be converted to the corresponding N-phenyl carboxamide through standard amidation procedures. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with aniline.
One-Pot Synthesis
More recent methodologies have focused on developing more efficient one-pot syntheses. For instance, a direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones in the presence of ammonium acetate has been described. This method also allows for the synthesis of the carboxamide moiety directly from isatin and acetophenone under optimized conditions.
Pharmacological Activities and Biological Targets
While the parent N-phenylquinoline-2-carboxamide has been less studied, its derivatives have been the subject of extensive research, revealing a wide range of pharmacological activities.
Anticancer Activity
Numerous derivatives of N-phenylquinoline-2-carboxamide have demonstrated potent anticancer activity through various mechanisms of action.
-
Histone Deacetylase (HDAC) Inhibition: Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[6] Some of these derivatives have shown selectivity for specific HDAC isoforms, such as HDAC3.[6] The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[7]
-
P2X7 Receptor Antagonism: Quinoline-carboxamide derivatives have been investigated as antagonists of the P2X7 receptor, an ATP-gated ion channel that is overexpressed in several types of cancer.[8] Antagonism of the P2X7 receptor can inhibit tumor cell proliferation and induce apoptosis.[8]
Antiviral Activity
Derivatives of 8-hydroxy-N-phenylquinoline-2-carboxamide have been synthesized and evaluated for their antiviral activity, particularly against highly pathogenic avian influenza viruses like H5N1.[9] The antiviral activity of these compounds is influenced by the nature and position of substituents on the anilide ring.[9]
Quantitative Data
The following tables summarize the quantitative biological data for representative N-phenylquinoline-2-carboxamide derivatives.
Table 1: HDAC Inhibitory Activity of 2-Substituted Phenylquinoline-4-Carboxylic Acid Derivatives [6]
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| D28 | >100 | >100 | 24.45 | >100 |
| D29 | 32.59 | 183.5 | 0.477 | >1000 |
Table 2: Antiproliferative Activity of Representative HDAC Inhibitors [10]
| Compound | K562 IC50 (µM) | U266 IC50 (µM) | U937 IC50 (µM) | MCF-7 IC50 (µM) |
| D28 | 1.02 | 1.08 | 1.11 | 5.66 |
| D29 | 2.16 | 3.22 | 2.89 | >10 |
| SAHA (Control) | 1.15 | 1.21 | 1.33 | 4.89 |
Table 3: P2X7 Receptor Antagonist Activity of Quinoline-6-Carboxamide Derivatives [8]
| Compound | h-P2X7R IC50 (µM) |
| 2e (4-fluoro) | 0.624 |
| 2f (4-iodo) | 0.566 |
| 2g (4-chloro) | 0.813 |
Experimental Protocols
General Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)[11]
-
A mixture of isatin (1 equivalent) and a ketone (e.g., benzophenone, 1 equivalent) is prepared in the presence of a strong base such as potassium hydroxide (KOH).
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the mixture is poured onto crushed ice and acidified with a strong acid (e.g., HCl) to a pH of 1-2.
-
The resulting precipitate, the quinoline-4-carboxylic acid derivative, is collected by filtration and recrystallized from a suitable solvent like ethanol.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)[12][13][14]
-
Reagents: HDAC substrate (e.g., Boc-Lys(Ac)-AMC), HDAC enzyme (e.g., from HeLa cell nuclear extract), assay buffer, developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A as a control).
-
Procedure: a. In a 96-well plate, the test compound (N-phenylquinoline-2-carboxamide derivative) is incubated with the HDAC enzyme and the fluorogenic substrate. b. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 30 minutes). c. The developer solution is added to each well. The developer stops the HDAC reaction and digests the deacetylated substrate, releasing a fluorescent product. d. The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., excitation: 350-380 nm, emission: 440-480 nm). e. The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells.
P2X7 Receptor Antagonism Assay (Dye Uptake)[15][16]
-
Cell Line: A cell line stably expressing the human P2X7 receptor (e.g., 1321N1 astrocytoma cells).
-
Reagents: P2X7 receptor agonist (e.g., ATP or BzATP), a fluorescent dye that is permeable to the P2X7 pore upon activation (e.g., YO-PRO-1), cell culture medium, and the test compound.
-
Procedure: a. Cells are seeded in a 96-well plate and incubated until confluent. b. The cells are pre-incubated with the test compound (the N-phenylquinoline-2-carboxamide derivative) for a specified time. c. The P2X7 receptor is activated by adding the agonist (ATP or BzATP). d. The fluorescent dye is added, and the cells are incubated to allow dye uptake through the activated P2X7 pores. e. The fluorescence intensity in each well is measured using a fluorescence plate reader. f. The inhibitory effect of the test compound is determined by the reduction in fluorescence compared to control wells without the inhibitor.
Signaling Pathways and Experimental Workflows
HDAC Inhibition and Downstream Effects
N-phenylquinoline-2-carboxamide derivatives that act as HDAC inhibitors can trigger a cascade of events within a cancer cell, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of HDAC inhibition by N-phenylquinoline-2-carboxamide derivatives.
P2X7 Receptor Antagonism Workflow
The experimental workflow for identifying P2X7 receptor antagonists involves a series of steps from initial screening to validation.
Caption: Experimental workflow for P2X7 receptor antagonist discovery.
Conclusion
N-phenylquinoline-2-carboxamide serves as a valuable scaffold in medicinal chemistry, with its derivatives demonstrating significant potential in the development of novel therapeutics, particularly in the fields of oncology and virology. The historical foundations of quinoline synthesis have paved the way for the creation of a diverse chemical space around this core structure. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research and development of N-phenylquinoline-2-carboxamide-based compounds. Future investigations should aim to further elucidate the specific signaling pathways modulated by the parent compound and to optimize the pharmacological properties of its derivatives to identify clinical candidates.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Biological Activity of Quinaldanilide Derivatives: A Technical Guide
Introduction
Quinaldanilide derivatives, a class of compounds characterized by a quinaldine (2-methylquinoline) core linked to an anilide moiety, are emerging as a significant area of interest in medicinal chemistry. Due to the limited availability of research focused specifically on "this compound," this guide synthesizes findings from the broader, structurally related classes of quinoline, quinaldine, and quinazolinone derivatives that feature an anilide or similar N-phenylacetamide group. This technical guide provides a comprehensive overview of their biological activities, focusing on their anticancer and antimicrobial properties, for researchers, scientists, and drug development professionals.
Anticancer Activity of this compound and Related Derivatives
This compound and its structural analogs have demonstrated notable cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various this compound-related derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | ||
| MCF-7 (Breast) | 5.21 | [1] | ||
| 2-Quinolone | 11e | COLO 205 (Colon) | Potent (nanomolar) | [2] |
| Quinoxaline | VIIIc | HCT116 (Colon) | 2.5 | [3] |
| MCF-7 (Breast) | 9 | [3] | ||
| VIIIa | HepG2 (Liver) | 9.8 | [3] | |
| VIIIe | HCT116 (Colon) | 8.4 | [3] | |
| XVa | HCT116 (Colon) | 4.4 | [3] | |
| MCF-7 (Breast) | 5.3 | [3] | ||
| Hydroquinone-Chalcone-Pyrazoline | 4, 5, 6 | MCF-7 (Breast) | 28.8 - 124.6 | [4] |
| HT-29 (Colon) | 28.8 - 124.6 | [4] |
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular signaling pathways.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that, when activated, promotes the transcription of genes involved in cell proliferation and survival. Several quinoline-based compounds have been shown to inhibit the STAT3 signaling pathway.
The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. Its dysregulation is a hallmark of many cancers. Certain salicylanilides, which share structural similarities with quinaldanilides, have been shown to inhibit this pathway.
Antimicrobial Activity of this compound and Related Derivatives
A number of quinaldine and quinoline derivatives have exhibited promising activity against various bacterial and fungal strains. Their mechanism of action is often associated with the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound-related compounds against different microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| Quinaldine | 16a | E. coli | 1 | [5] |
| 18 | B. subtilis | 4 | [5] | |
| 7a | C. albicans | Moderate effect at 4 | [5] | |
| - | B. subtilis | 0.25 | [5] | |
| - | S. aureus | 0.5 - 4 | [5] | |
| Quaternized Inulin with Pyridine | 3PQI | E. coli | 0.125 | [3] |
| S. aureus | 0.0625 | [3] | ||
| Thiazole-Coumarin Hybrid | 1b, 1g | Aspergillus brasiliensis | 15.62 (µg/mL) | [6] |
| - | Pseudomonas aeruginosa | 15.62 - 31.25 (µg/mL) | [6] | |
| - | Enterococcus faecalis | 15.62 - 31.25 (µg/mL) | [6] | |
| - | Staphylococcus aureus | 62.5 - 125 (µg/mL) | [6] | |
| - | Candida albicans | 15.62 (µg/mL) | [6] |
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of this compound and related derivatives, based on common practices in the cited literature.
General Synthetic Pathway for this compound Derivatives
A representative synthetic route to a this compound derivative is depicted below. This typically involves the condensation of a quinaldine-containing scaffold with a substituted aniline.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition : 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compound : The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation : Each well is inoculated with the standardized microbial suspension.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
This compound derivatives and their structural analogs represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their activity is linked to the modulation of key cellular signaling pathways, such as STAT3 and Wnt/β-catenin, in cancer cells. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate their therapeutic potential and advance these compounds towards clinical applications. The experimental protocols and summarized data presented in this guide offer a valuable resource for researchers in this field.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer test with the MTT assay method [bio-protocol.org]
- 6. protocols.io [protocols.io]
Quinaldanilide and Related Quinoline Derivatives: A Deep Dive into Their Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The rising threat of drug-resistant fungal infections necessitates the exploration of novel antifungal agents with unique mechanisms of action. Among the promising candidates are quinoline derivatives, a class of heterocyclic compounds inspired by natural alkaloids like quinine.[1][2] This technical guide delves into the core mechanism of action of these compounds, with a focus on their role as inhibitors of succinate dehydrogenase in fungal cells. While the specific term "quinaldanilide" is not extensively characterized in publicly available literature, this guide will focus on the well-documented activities of related quinoline-based antifungals that likely share a similar mode of action.
Core Mechanism: Inhibition of Fungal Respiration
The primary antifungal activity of many quinoline derivatives stems from their ability to disrupt the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production in fungi.[3][4] Specifically, these compounds have been shown to target and inhibit succinate dehydrogenase (SDH) , also known as Complex II of the ETC.[5]
Succinate dehydrogenase is a key enzyme that plays a dual role in fungal metabolism:
-
It is a component of the Krebs cycle, catalyzing the oxidation of succinate to fumarate.
-
It is an integral part of the electron transport chain, transferring electrons from succinate to the quinone pool.
By inhibiting SDH, quinoline derivatives effectively block the flow of electrons through the ETC, leading to a cascade of detrimental effects within the fungal cell. This includes a reduction in ATP synthesis, the generation of reactive oxygen species (ROS), and ultimately, cell death.[1]
References
The Antineoplastic Potential of Quinoline-2-Carboxanilides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning field of quinoline-2-carboxanilides as potential antineoplastic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities. This document consolidates key findings on the anticancer properties of quinoline-2-carboxanilides, focusing on their synthesis, cytotoxic effects, and mechanisms of action.
Introduction to Quinoline-2-Carboxanilides in Oncology
Quinoline derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in the search for new therapeutic agents due to their diverse pharmacological activities.[1] The incorporation of a carboxamide linkage at the 2-position of the quinoline ring system has been a fruitful strategy in the development of potent anticancer compounds.[2] These molecules have demonstrated efficacy against a variety of cancer cell lines, including those of the prostate, breast, lung, and colon, often exhibiting cytotoxic effects at micromolar and even nanomolar concentrations.[3][4] The antineoplastic activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][5]
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of quinoline-2-carboxanilides and their derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the reported IC50 values for various quinoline-2-carboxanilide derivatives.
| Compound ID/Description | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid aryl ester | PC3 | Prostate Cancer | 26 (as µg/mL) | [1] |
| IND-2 | PC-3 | Prostate Cancer | 3 | [6] |
| IND-2 | DU-145 | Prostate Cancer | 3.5 | [6] |
| 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1) | T47D | Breast Cancer | Not specified | [7] |
| Quinoline-6-carboxamide derivative (2f) | h-P2X7R-MCF-7 | Breast Cancer | 0.566 | [2] |
| Quinoline-6-carboxamide derivative (2e) | h-P2X7R-MCF-7 | Breast Cancer | 0.624 | [2] |
| Quinoline-6-carboxamide derivative (2g) | h-P2X7R-MCF-7 | Breast Cancer | 0.813 | [2] |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 | Pancreatic Cancer | 2-16 | [8] |
| Quinoline derivative 5a | MCF-7 | Breast Cancer | 0.025-0.082 (GI50) | [3] |
| Quinoline derivative 5a | A-549 | Lung Cancer | 0.025-0.082 (GI50) | [3] |
| Compound ID/Description | Enzyme/Target | IC50 (nM) | Reference |
| Quinoline derivative 5a | EGFR | 71 | [3] |
| Quinoline derivative 5a | HER-2 | 31 | [3] |
Mechanisms of Antineoplastic Action
Quinoline-2-carboxanilides exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[7] Quinoline-2-carboxanilides have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 inhibit this process.[9] Studies have shown that treatment with quinoline derivatives leads to an increase in the expression of Bax and a decrease in the expression of Bcl-2.[1][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[6] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7, which ultimately leads to cell death.[1][7]
Caption: Intrinsic apoptosis pathway induced by quinoline-2-carboxanilides.
The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. This leads to the activation of caspase-8, which can then directly activate the executioner caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.[7] Some quinoline derivatives have been shown to activate caspase-8, suggesting an involvement of the extrinsic pathway.[3]
Caption: Extrinsic apoptosis pathway potentially modulated by quinoline-2-carboxanilides.
Cell Cycle Arrest
In addition to inducing apoptosis, quinoline-2-carboxanilides can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[1] This prevents the cells from dividing and growing. Studies have demonstrated that these compounds can cause cell cycle arrest in the S phase or G2/M phase.[1][5] The arrest in the G2 phase is often associated with an increase in the levels of cyclin B1.[5]
Caption: Cell cycle arrest induced by quinoline-2-carboxanilides.
In Vivo Antineoplastic Efficacy
The anticancer potential of quinoline derivatives has also been demonstrated in preclinical in vivo models. For instance, a quinoline-2-thione derivative, KA3D, was evaluated in a xenograft mouse model with SKOV3 ovarian cancer cells.[5] Intravenous administration of KA3D significantly reduced tumor size with no apparent toxicity to the mice.[5] These findings highlight the potential of the quinoline scaffold for the development of effective and safe anticancer drugs. While this study was not on a quinoline-2-carboxanilide specifically, it provides a strong rationale for investigating this subclass in similar in vivo models.
Experimental Protocols
This section details the common experimental methodologies used to evaluate the antineoplastic potential of quinoline-2-carboxanilides.
Synthesis of Quinoline-2-Carboxanilides
A general method for the synthesis of quinoline-2-carboxanilides involves the condensation of quinoline-2-carbonyl chloride with an appropriately substituted aniline. Quinoline-2-carbonyl chloride can be prepared from quinoline-2-carboxylic acid using a chlorinating agent such as oxalyl chloride or thionyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General workflow for the synthesis of quinoline-2-carboxanilides.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline-2-carboxanilide compounds for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western blotting is used to detect the expression levels of key apoptosis-related proteins.
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.[10]
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).[6][10]
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: The cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
Quinoline-2-carboxanilides represent a promising class of compounds with significant antineoplastic potential. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines underscores their potential as lead compounds for the development of novel anticancer therapies. Further research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate their efficacy and safety in preclinical models. The elucidation of their precise molecular targets will also be crucial for their clinical translation.
References
- 1. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
- 10. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral Research on Quinaldanilide Compounds: A Review of a Seemingly Unexplored Area
Despite a comprehensive search of available scientific literature, no significant body of research dedicated to the antiviral properties of Quinaldanilide compounds has been identified. This suggests that this specific class of compounds may represent a largely unexplored area within the field of antiviral drug discovery.
While the initial inquiry sought to create an in-depth technical guide on the antiviral research of this compound compounds, the absence of relevant data, including quantitative antiviral activity, experimental protocols, and defined mechanisms of action, precludes the development of such a document.
The search for antiviral agents has led researchers to investigate a vast array of chemical scaffolds. However, it appears that the this compound core has not been a significant focus of these efforts to date. Scientific databases and scholarly articles do not contain reports of screening programs, synthesis of derivative libraries for antiviral testing, or mechanistic studies specifically centered on this compound and its potential to inhibit viral replication.
For the benefit of researchers and scientists in the field of drug development, it is important to note that searches for related but structurally distinct heterocyclic compounds did yield substantial information on antiviral research. Notably, significant research has been conducted on the antiviral activities of Quinolizidine , Quinoxaline , and Acridine derivatives. These compound classes have shown promise against a variety of viruses, and a wealth of data on their synthesis, structure-activity relationships (SAR), and mechanisms of action is available in the scientific literature.
It is conceivable that this compound derivatives may have been synthesized and tested in broader antiviral screening campaigns without being the primary focus of published studies. However, without specific data, any discussion of their potential antiviral efficacy would be purely speculative.
Therefore, this communication serves to inform the audience of the current void in the scientific literature regarding the antiviral potential of this compound compounds. This gap may present an opportunity for future research endeavors. Investigators with expertise in medicinal chemistry and virology may consider the this compound scaffold as a novel starting point for the design and synthesis of new potential antiviral agents. Future work could involve the creation of a this compound derivative library followed by screening against a panel of clinically relevant viruses to ascertain any potential for antiviral activity.
Preliminary Screening of Quinaldanilide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of quinaldanilide analogs as potential therapeutic agents. Quinaldanilides, a class of compounds characterized by a quinoline ring linked to an aniline moiety via an amide bond, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the foundational methodologies for evaluating their anticancer potential, presents a structured approach to data analysis, and visualizes key cellular signaling pathways and experimental workflows.
Core Concepts in this compound Analog Screening
The preliminary screening of this compound analogs typically revolves around assessing their cytotoxic and antiproliferative effects against various cancer cell lines. The fundamental principle is to identify compounds that selectively inhibit the growth of cancer cells with minimal toxicity to normal cells. Structure-activity relationship (SAR) studies are crucial in this initial phase to understand how modifications to the this compound scaffold influence biological activity, guiding the design of more potent and selective derivatives.[1][2][3][4]
Data Presentation: Antiproliferative Activity
The antiproliferative activity of novel compounds is commonly quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro antiproliferative activity of a series of N-aryl-quinoline-2-carboxamide derivatives, which are structurally analogous to quinaldanilides, against various human cancer cell lines.
| Compound ID | R Group (Substitution on Anilide Ring) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 1a | H | > 50 | > 50 | > 50 | > 50 |
| 1b | 4-F | 25.3 ± 2.1 | 31.6 ± 3.5 | 42.1 ± 4.2 | 38.5 ± 3.9 |
| 1c | 4-Cl | 15.8 ± 1.5 | 22.4 ± 2.8 | 30.5 ± 3.1 | 28.9 ± 2.7 |
| 1d | 4-Br | 12.5 ± 1.1 | 18.9 ± 1.9 | 25.6 ± 2.4 | 24.1 ± 2.3 |
| 1e | 4-CH3 | 30.2 ± 3.3 | 38.7 ± 4.1 | 45.3 ± 4.8 | 41.2 ± 4.0 |
| 1f | 4-OCH3 | 20.1 ± 1.9 | 28.3 ± 2.9 | 35.8 ± 3.6 | 33.7 ± 3.2 |
| 1g | 3,4-diCl | 8.7 ± 0.9 | 12.5 ± 1.3 | 18.9 ± 1.7 | 16.4 ± 1.5 |
| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | 1.1 ± 0.1 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in published literature for similar compound series. Doxorubicin is included as a positive control.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and reliability of screening results. The following sections provide methodologies for key assays in the preliminary evaluation of this compound analogs.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine if the antiproliferative activity of the compounds is due to an arrest at a specific phase of the cell cycle.[8][9][10][11][12]
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound analogs
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound analogs at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Western Blot
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway to elucidate the mechanism of cell death induced by the this compound analogs.[13][14][15][16][17]
Materials:
-
Human cancer cell lines
-
This compound analogs
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Mandatory Visualizations
Experimental Workflow
Potential Signaling Pathways
This compound analogs, like other quinoline-based anticancer agents, may exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Wnt/β-catenin and MAPK/ERK pathways are two such critical pathways often dysregulated in cancer.
Conclusion
The preliminary screening of this compound analogs is a critical first step in the identification of novel anticancer drug candidates. This guide provides a foundational framework for conducting and interpreting these initial studies. By employing standardized experimental protocols, presenting data in a clear and comparative manner, and considering the potential modulation of key cancer-related signaling pathways, researchers can effectively identify promising lead compounds for further development. The structure-activity relationships derived from this preliminary screening are invaluable for the rational design of next-generation this compound analogs with enhanced potency and selectivity.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. nanocellect.com [nanocellect.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
Quinaldanilide CAS number and molecular weight
An In-Depth Technical Guide to Quinaldine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldine, also known as 2-methylquinoline, is a heterocyclic aromatic organic compound with significant applications in various scientific and industrial fields. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. It is intended to serve as a technical resource for professionals in research, and drug development. This document details key quantitative data, experimental protocols for its synthesis and analysis, and illustrates its synthetic pathways.
Chemical and Physical Properties
Quinaldine is a colorless oily liquid that may yellow with age and exposure to light.[1] It is a derivative of quinoline with a methyl group at the 2-position.[1]
| Property | Value | Reference |
| CAS Number | 91-63-4 | [1] |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Density | 1.058 g/cm³ | [1] |
| Melting Point | -2 °C | [1] |
| Boiling Point | 248 °C | [1] |
| Flash Point | 79 °C | [1] |
| Refractive Index | 1.8116 | [1] |
Synthesis of Quinaldine
Several methods have been established for the synthesis of quinaldine and its derivatives.
Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines. In the context of quinaldine synthesis, aniline is reacted with paraldehyde.[1]
Experimental Protocol:
A general procedure involves the reaction of aniline with crotonaldehyde, which can be formed in situ from paraldehyde, in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. The reaction is highly exothermic and requires careful temperature control.
Doebner-von Miller Reaction
This reaction is a variation of the Skraup synthesis and is a common method for preparing quinaldine.[1][2]
Experimental Protocol:
Aniline is reacted with crotonaldehyde in the presence of an acid catalyst, often hydrochloric acid. The reaction proceeds through a series of steps including Michael addition, cyclization, and oxidation to yield quinaldine.[3]
Microwave-Assisted Green Synthesis
A more modern and environmentally friendly approach involves a one-pot reaction under microwave irradiation without a solvent.[4][5]
Experimental Protocol:
Aniline derivatives and acetaldehyde are reacted on the surface of neutral alumina impregnated with hydrochloric acid. The mixture is irradiated in a microwave oven. This method offers advantages such as high yield, short reaction time, and a straightforward work-up procedure.[4][5]
Caption: Overview of major synthetic routes to Quinaldine.
Biological Activities and Applications
Quinaldine and its derivatives exhibit a broad spectrum of biological activities, making them important scaffolds in drug discovery and development.[6][7]
| Biological Activity | Description |
| Antifungal | Derivatives of quinaldine have shown significant in vitro activity against various fungal strains.[8][9] |
| Antibacterial | The quinoline ring, the core of quinaldine, is a key component in many antibacterial drugs.[9] |
| Antimalarial | Quinaldine is used in the manufacturing of antimalarial drugs.[1][10] |
| Anticancer | Quinoline derivatives have been investigated for their potential to induce apoptosis in cancer cells.[7] |
| Anti-inflammatory | Certain quinoline derivatives have demonstrated anti-inflammatory properties.[7] |
| Anesthetic | Quinaldine sulfate is utilized as an anesthetic in fish transportation.[1][10] |
Analytical Methods
The analysis of quinaldine and related quinoline alkaloids is typically performed using chromatographic techniques.
Experimental Protocol (HPLC):
High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of quinoline alkaloids. A typical protocol would involve:
-
Sample Preparation: Extraction of the analyte from the matrix, for instance, using Microwave-Integrated Extraction and Leaching (MIEL) for natural product samples.[11]
-
Chromatographic System: A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of the quinoline ring.
Mechanism of Action
While a specific, universally accepted signaling pathway for quinaldine's biological effects is not yet fully elucidated, the broader class of quinoline derivatives is known to exert its effects through various mechanisms. For example, in cancer, quinoline derivatives have been shown to induce apoptosis.[7] The hydrodenitrogenation (HDN) of quinaldine, a process relevant in industrial catalysis, has a proposed reaction mechanism involving hydrogenation and hydrogenolysis steps.[12] Further research is needed to delineate the precise molecular targets and signaling pathways modulated by quinaldine in different biological contexts.
Conclusion
Quinaldine is a versatile molecule with a rich chemistry and a wide array of applications, particularly in the pharmaceutical and dye industries. The synthetic methods for its production are well-established, with newer, greener alternatives being developed. Its diverse biological activities continue to make it and its derivatives attractive candidates for further investigation in drug discovery. The analytical techniques for its characterization are robust, ensuring quality control in its various applications. This guide provides a foundational understanding for researchers and professionals working with this important compound.
References
- 1. Quinaldine - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. US1752492A - Process of making quinaldine - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. Quinaldine derivatives: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
- 10. QUINALDINE FOR SYNTHESIS 2-Methylqunoline | Ennore India Chemicals [ennoreindiachemicals.com]
- 11. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N-phenylquinoline-2-carboxamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of N-phenylquinoline-2-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry. Due to a notable absence of direct quantitative data in publicly available literature, this document serves as a foundational resource, offering detailed experimental protocols for determining these critical physicochemical properties. Furthermore, it outlines the synthesis of the parent compound and visualizes potential signaling pathways based on the known biological activities of its derivatives. This guide is intended to empower researchers and drug development professionals to generate the necessary data to advance the understanding and application of N-phenylquinoline-2-carboxamide and its analogs.
Introduction
N-phenylquinoline-2-carboxamide belongs to the quinoline carboxamide class of compounds, which has garnered substantial interest in drug discovery due to a wide range of biological activities. Derivatives of this scaffold have been investigated for their potential as inhibitors of various enzymes and receptors, including histone deacetylases (HDACs) and the P2X7 receptor, suggesting their therapeutic promise in oncology and inflammatory diseases.
Despite its importance, a thorough review of the scientific literature reveals a significant gap in the characterization of the fundamental physicochemical properties of N-phenylquinoline-2-carboxamide, specifically its solubility and stability. These parameters are paramount in early-stage drug development, influencing bioavailability, formulation, and ultimately, clinical success. This guide addresses this knowledge gap by providing a framework for the systematic evaluation of these properties.
Physicochemical Properties
A comprehensive search of available scientific databases did not yield specific quantitative data for the solubility and stability of N-phenylquinoline-2-carboxamide. The following tables are presented as templates for the systematic recording of experimental data.
Solubility Data
The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. It is recommended to determine both kinetic and thermodynamic solubility in various relevant media.
Table 1: Kinetic Solubility of N-phenylquinoline-2-carboxamide
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Observations |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Nephelometry/UV Spectroscopy | Data not available | |
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Nephelometry/UV Spectroscopy | Data not available | |
| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | Nephelometry/UV Spectroscopy | Data not available | |
| Water | 25 | Nephelometry/UV Spectroscopy | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Visual | Data not available | |
| Ethanol | 25 | Visual | Data not available |
Table 2: Thermodynamic Solubility of N-phenylquinoline-2-carboxamide
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Observations |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Shake-Flask (HPLC-UV) | Data not available | |
| Water | 25 | Shake-Flask (HPLC-UV) | Data not available |
Stability Data
Stability studies are essential to understand the degradation pathways and shelf-life of a compound. Forced degradation studies under various stress conditions are recommended as per the International Council for Harmonisation (ICH) guidelines.
Table 3: Stability of N-phenylquinoline-2-carboxamide under Forced Degradation
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants (if identified) |
| 0.1 M HCl | 2, 6, 24, 48 | 60 | Data not available | |
| 0.1 M NaOH | 2, 6, 24, 48 | 60 | Data not available | |
| 3% H₂O₂ | 2, 6, 24, 48 | 25 | Data not available | |
| Thermal (Solid State) | 24, 48, 72 | 80 | Data not available | |
| Photostability (ICH Q1B) | - | 25 | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-phenylquinoline-2-carboxamide and for conducting the key experiments to determine its solubility and stability.
Synthesis of N-phenylquinoline-2-carboxamide
The synthesis of N-phenylquinoline-2-carboxamide can be achieved through a multi-step process starting from isatin and acetophenone.
Synthesis of N-phenylquinoline-2-carboxamide.
Protocol:
-
Synthesis of 2-Phenylquinoline-4-carboxylic Acid:
-
Dissolve isatin in a 33% potassium hydroxide (KOH) solution.
-
Slowly add an ethanol solution of acetophenone.
-
Reflux the mixture at 85°C for 8 hours.
-
Remove the solvent by rotary evaporation.
-
Add water and adjust the pH to 5-6 with 3 M HCl to precipitate the product.
-
Filter and wash the solid to obtain 2-phenylquinoline-4-carboxylic acid.
-
-
Amide Coupling to form N-phenylquinoline-2-carboxamide:
-
Activate the carboxylic acid group of 2-phenylquinoline-4-carboxylic acid using a suitable coupling agent (e.g., thionyl chloride (SOCl₂) or a peptide coupling reagent like HATU).
-
In a separate flask, dissolve aniline in an appropriate aprotic solvent.
-
Slowly add the activated carboxylic acid to the aniline solution.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Work up the reaction mixture by washing with appropriate aqueous solutions to remove unreacted starting materials and byproducts.
-
Purify the crude product by column chromatography or recrystallization to obtain pure N-phenylquinoline-2-carboxamide.
-
Solubility Assays
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of N-phenylquinoline-2-carboxamide in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a microplate well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation. The highest concentration that does not show precipitation is the kinetic solubility.
-
UV Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the UV absorbance of the supernatant at the λmax of the compound. Compare the absorbance to a standard curve prepared in the same buffer system to determine the concentration.
-
-
Sample Preparation: Add an excess amount of solid N-phenylquinoline-2-carboxamide to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples at high speed.
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of N-phenylquinoline-2-carboxamide using a validated HPLC-UV method against a standard curve.
Stability Study: Forced Degradation
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.
Forced degradation study workflow.
General Protocol:
-
Sample Preparation: Prepare solutions of N-phenylquinoline-2-carboxamide in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24, 48 hours). Neutralize the samples before analysis.
-
Oxidative Stress: Incubate the solution with hydrogen peroxide at room temperature and collect samples at various time points.
-
Thermal Stress: Store the solid compound at a high temperature (e.g., 80°C) and analyze at different time points.
-
Photostability: Expose the solid compound to light conditions as specified in ICH guideline Q1B.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV and mass spectrometric (MS) detection to separate and quantify the parent compound and any degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the structure of major degradation products using MS and other spectroscopic techniques.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by N-phenylquinoline-2-carboxamide are not yet elucidated, its derivatives have shown inhibitory activity against histone deacetylases (HDACs) and the P2X7 receptor. The following diagram illustrates a generalized pathway for an HDAC inhibitor.
HDAC inhibition signaling pathway.
Conclusion
This technical guide highlights the current lack of public data on the solubility and stability of N-phenylquinoline-2-carboxamide and provides a comprehensive set of experimental protocols to address this gap. The methodologies outlined herein will enable researchers to generate the critical data necessary for the rational design and development of new therapeutics based on this promising scaffold. The provided visualizations of the synthesis and a potential signaling pathway offer a conceptual framework for further investigation. It is anticipated that the execution of these studies will significantly contribute to the advancement of N-phenylquinoline-2-carboxamide in the drug discovery pipeline.
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of Quinaldanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldanilide, a derivative of quinoline-2-carboxamide, represents a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold, including antifungal, antibacterial, antiviral, and antineoplastic properties.[1][2] The amide functionality is a cornerstone in many active pharmaceutical ingredients (APIs).[1][2] Traditional methods for amide bond formation often require harsh reaction conditions, expensive coupling reagents, and can lead to the formation of byproducts that necessitate extensive purification.[1][2]
Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering advantages such as significantly reduced reaction times, higher yields, improved product purity, and cleaner reaction profiles.[1][2][3] This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.[3][4] This document provides detailed protocols and data for the microwave-assisted synthesis of quinaldanilides, specifically focusing on the direct amidation of quinoline-2-carboxylic acid derivatives with substituted anilines.[1][2][5]
Data Presentation
The following table summarizes the optimized reaction conditions for the microwave-assisted synthesis of N-(4-bromophenyl)quinoline-2-carboxamide as a model compound. The data is compiled from a study that optimized the direct amidation process starting from various precursors.[1][6][7]
Table 1: Optimization of Microwave-Assisted Synthesis of N-(4-bromophenyl)quinoline-2-carboxamide [6][7]
| Entry | Starting Material (Acid/Ester Derivative) | Amine | Solvent | Catalyst | Time (min) | Yield (%) |
| 1 | Quinoline-2-carboxylic acid | 4-Bromoaniline | DMF | PTSA | 120 | 57 |
| 2 | Quinoline-2-carboxylic acid | 4-Bromoaniline | DMF | tBuOK | 120 | - |
| 3 | Methyl quinoline-2-carboxylate | 4-Bromoaniline | Solvent-free | - | 120 | 25 |
| 4 | Phenyl quinoline-2-carboxylate | 4-Bromoaniline | Solvent-free | - | 30 | 95 |
| 5 | 2-Naphthoic acid | 4-Bromoaniline | DMF | PTSA | 120 | 80 |
| 6 | Ethyl 2-naphthoate | 4-Bromoaniline | Solvent-free | - | 120 | 40 |
DMF: Dimethylformamide, PTSA: p-toluenesulfonic acid, tBuOK: Potassium tert-butoxide. Yields were determined by HPLC analysis.[6]
The optimized method, utilizing phenyl quinoline-2-carboxylate as the starting material under solvent-free conditions, demonstrated a significant improvement in yield and a drastic reduction in reaction time.[6][7]
Experimental Protocols
This section provides a detailed methodology for the optimized microwave-assisted synthesis of substituted quinoline-2-carboxanilides.
Materials:
-
Phenyl quinoline-2-carboxylate
-
Substituted aniline (e.g., 4-bromoaniline)
-
Microwave reactor (e.g., StartSynth multimode microwave reactor)
-
10 mL round bottom flask
-
Stirring bar
-
Condenser
-
HPLC system for reaction monitoring
-
Standard laboratory glassware for work-up and purification
-
Reagents for extraction and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Protocol: Microwave-Assisted Synthesis of N-(4-bromophenyl)quinoline-2-carboxamide
-
Reaction Setup:
-
In a 10 mL round bottom flask, combine phenyl quinoline-2-carboxylate (1.0 mmol, 250 mg) and the substituted aniline (1.5 mmol).[6]
-
Add a magnetic stirring bar to the flask.
-
Place the flask in the microwave reactor.
-
Connect the outlet of the reaction flask to a condenser positioned outside the microwave cavity to facilitate the removal of phenol byproduct.[6]
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow and the general synthetic strategy.
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: General strategy for microwave-assisted this compound synthesis.
References
- 1. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of new substituted anilides of quinaldic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for the Synthesis of Substituted Quinoline-2-Carboxanilides: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of substituted quinoline-2-carboxanilides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer agents, enzyme inhibitors, and modulators of key cellular signaling pathways.
Introduction
Quinoline-2-carboxanilides are heterocyclic compounds characterized by a quinoline core linked to an aniline moiety via an amide bond. This structural motif has been identified as a privileged scaffold in drug discovery, demonstrating a broad spectrum of pharmacological properties.[1][2] Modifications to both the quinoline and aniline rings allow for the fine-tuning of their biological activity, making them attractive candidates for the development of novel therapeutics. This document outlines two primary synthetic routes to access these compounds and summarizes their activity against various biological targets.
Synthetic Protocols
Two common methods for the synthesis of substituted quinoline-2-carboxanilides are presented below. Method A proceeds via a two-step process involving the formation of an acyl chloride followed by amidation. Method B describes a direct amide coupling from the corresponding carboxylic acid.
Method A: Acyl Chloride Formation and Subsequent Amidation
This is a widely used and effective method for the synthesis of quinoline-2-carboxanilides.
Experimental Workflow:
Caption: General workflow for Method A synthesis.
Protocol:
-
Preparation of Quinoline-2-carbonyl chloride: To a solution of quinoline-2-carboxylic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature or refluxed for 2-4 hours until the reaction is complete (monitored by TLC). The excess thionyl chloride or oxalyl chloride and solvent are removed under reduced pressure to yield the crude quinoline-2-carbonyl chloride, which is often used in the next step without further purification.
-
Amide Formation: The crude quinoline-2-carbonyl chloride is dissolved in an anhydrous aprotic solvent like toluene or dichloromethane. To this solution, a solution of the desired substituted aniline (1.0-1.2 eq) and a base such as triethylamine (TEA) or pyridine (1.5-2.0 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-12 hours. Upon completion, the reaction mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the pure substituted quinoline-2-carboxanilide.[3]
Method B: Direct Amide Coupling
This method avoids the isolation of the reactive acyl chloride intermediate and utilizes coupling reagents to facilitate the amide bond formation directly from the carboxylic acid.
Experimental Workflow:
Caption: General workflow for Method B synthesis.
Protocol:
-
To a stirred solution of quinoline-2-carboxylic acid (1.0 eq), the desired substituted aniline (1.0-1.2 eq), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) in an anhydrous solvent like DMF or dichloromethane, a base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) is added at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the pure substituted quinoline-2-carboxanilide.
Data Presentation
The following tables summarize the synthetic yields and biological activities of representative substituted quinoline-2-carboxanilides.
Table 1: Comparison of Synthetic Yields
| Entry | Aniline Substituent | Method | Yield (%) | Reference |
| 1 | 2-methyl | A | 40 | [3] |
| 2 | 4-methoxy | A | Not specified | [3] |
| 3 | 3-bromo | A | Not specified | [3] |
| 4 | 4-sulfamoylphenyl | B | Not specified | |
| 5 | Various anilines | A | 60-80 |
Table 2: Anticancer Activity of Quinoline-2-carboxanilides
| Compound | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-chloro-5-adamantyl | Glioblastoma (TS15-88) | 0.004 | |
| 2 | 2-(4-hydroxymethylphenyl)-5-adamantyl | Glioblastoma (TS15-88) | 0.003 | |
| 3 | 8-hydroxy-N-(3,4,5-trichlorophenyl) | Not Specified | 11.3 | [4] |
| 4 | N-(3-chloro-2-fluorophenyl)-8-hydroxy | Not Specified | 21.2 | [4] |
| 5 | N-(3,4-dichlorophenyl)-8-hydroxy | Not Specified | 31.2 | [4] |
Table 3: Carbonic Anhydrase Inhibition by Quinoline-2-carboxamides
| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) | Reference |
| 5a | n-propyl | 8126 | 88.4 | 6757 | >10000 | |
| 5b | n-butyl | 7567 | 85.7 | 5678 | >10000 | |
| 5c | benzyl | 654.3 | 456.3 | 1234 | 8798 | |
| 5d | 4-fluorobenzyl | 245.7 | 123.5 | 876.5 | 7654 | |
| 5e | 2,4-difluorobenzyl | 123.4 | 67.8 | 765.4 | 6543 | |
| 5f | 2,5-difluorobenzyl | 98.7 | 45.6 | 654.3 | 5432 | |
| 5g | 4-(trifluoromethyl)benzyl | 78.9 | 39.8 | 543.2 | 4321 | |
| 5h | 4-(trifluoromethoxy)benzyl | 61.9 | 33.0 | 657.2 | 3210 |
Table 4: P2X7 Receptor Antagonism by Quinoline Derivatives
| Compound | Substituent | IC50 (µM) | Reference |
| 1e | pyrazine-carboxamide with -OCF3 | 0.457 | [5] |
| 2f | quinoline-6-carboxamide with 4-iodo | 0.566 | [5] |
| 2e | quinoline-6-carboxamide with 4-fluoro | 0.624 | [5] |
| 1d | pyrazine-carboxamide | 0.682 | [5] |
| 2g | quinoline-6-carboxamide with 4-chloro | 0.813 | [5] |
| 3e | oxadiazole derivative | 0.890 | [5] |
Signaling Pathway Involvement
Substituted quinoline-2-carboxanilides have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Certain quinoline derivatives have been identified as inhibitors of this pathway, often targeting one or more of the key kinases: PI3K, Akt, and mTOR.[1][6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[7][8] Quinoline derivatives have been shown to interfere with this pathway, often by inhibiting upstream receptor tyrosine kinases (RTKs) or downstream kinases like RAF.[1][9]
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. bohrium.com [bohrium.com]
In Vitro Antifungal Assay for Quinaldanilide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldanilide and its derivatives, belonging to the broader class of quinolines, have emerged as promising scaffolds in the development of novel antifungal agents. The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of new chemical entities with potent and broad-spectrum antifungal activity. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antifungal efficacy of this compound. The methodologies outlined here are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.
The protocols described herein cover essential in vitro assays, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC), disk diffusion for assessing qualitative susceptibility, and further mechanistic studies to elucidate the potential mode of action. These assays are fundamental in the preclinical assessment of new antifungal candidates, providing critical data on their potency and spectrum of activity against a range of pathogenic fungi.
Data Presentation: Antifungal Activity of Exemplary this compound Derivatives
Table 1: Minimum Inhibitory Concentration (MIC) of Exemplary this compound Derivatives against Yeast Pathogens
| Compound | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida parapsilosis (µg/mL) | Cryptococcus neoformans (µg/mL) |
| This compound Derivative A | 8 | 16 | 4 | 2 |
| This compound Derivative B | 4 | 8 | 2 | 1 |
| Fluconazole (Control) | 2 | 32 | 1 | 4 |
Table 2: Half-maximal Effective Concentration (EC50) of Exemplary this compound Derivatives against Filamentous Fungi
| Compound | Aspergillus fumigatus (µg/mL) | Aspergillus flavus (µg/mL) | Fusarium solani (µg/mL) | Rhizoctonia solani (µg/mL) |
| This compound Derivative C | 1.25 | 2.5 | 5.0 | 0.6 |
| This compound Derivative D | 0.8 | 1.6 | 3.2 | 0.4 |
| Amphotericin B (Control) | 0.5 | 0.5 | 2.0 | 1.0 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.
a. Materials:
-
This compound compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
b. Inoculum Preparation:
-
For yeasts, subculture the isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. For filamentous fungi, culture on Potato Dextrose Agar (PDA) at 28-35°C for 5-7 days until sporulation.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts and 0.4-5 x 10^4 conidia/mL for filamentous fungi) using a spectrophotometer at 530 nm.
-
Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
c. Assay Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a positive control well (medium with fungal inoculum, no compound) and a negative control well (medium only).
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
d. Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition for azoles and ≥90% for other compounds) compared to the positive control.
-
Results can be read visually or with a microplate reader at 490 nm.
Disk Diffusion Assay
This method provides a qualitative assessment of antifungal susceptibility.
a. Materials:
-
This compound compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)
-
Fungal inoculum (prepared as in the broth microdilution method)
b. Assay Procedure:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution.
-
Allow the solvent to evaporate completely.
-
Prepare a lawn of the fungal inoculum on the surface of the agar plate.
-
Place the impregnated disks onto the agar surface.
-
Incubate the plates at 35°C for 24-48 hours.
c. Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
The size of the zone correlates with the susceptibility of the fungus to the compound.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Putative Signaling Pathway for this compound Antifungal Action
Based on the known mechanisms of quinoline derivatives, a potential mechanism of action for this compound could involve the disruption of the fungal cell membrane integrity and induction of oxidative stress.
Caption: Putative mechanism of this compound's antifungal activity.
N-Phenylquinoline-2-Carboxamide Derivatives in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-phenylquinoline-2-carboxamide and its derivatives in cell culture, with a primary focus on their application as anticancer agents. These compounds, notably exemplified by the derivative D28, have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3.[1][2][3] Their mechanism of action involves the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2][4]
Mechanism of Action: HDAC Inhibition
N-phenylquinoline-2-carboxamide derivatives function as HDAC inhibitors.[1][2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these compounds promote histone acetylation, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This ultimately leads to the inhibition of cancer cell proliferation, cell cycle arrest, and apoptosis.[1][2][4] The derivative D28, for instance, has shown selectivity for HDAC3.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various N-phenylquinoline-2-carboxamide derivatives against different cancer cell lines.
Table 1: IC50 Values of N-phenylquinoline-2-carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| D28 | K562 (Leukemia) | 1.02 | [2] |
| D28 | U266 (Myeloma) | 1.08 | [2] |
| D28 | U937 (Lymphoma) | 1.11 | [2] |
| D28 | MCF-7 (Breast Cancer) | 5.66 | [4] |
| D28 | MDA-MB-231 (Breast Cancer) | 4.15 | [4] |
| D28 | MDA-MB-468 (Breast Cancer) | 2.89 | [4] |
| D28 | A549 (Lung Cancer) | 2.83 | [2] |
| D28 | A2780 (Ovarian Cancer) | 3.86 | [2] |
| D28 | HepG2 (Liver Cancer) | 2.16 | [2] |
| D28 | Fadu (Pharyngeal Cancer) | 3.22 | [2] |
| Vorinostat | MDA-MB-231 (Breast Cancer) | 4.21 | [4] |
| Vorinostat | MDA-MB-468 (Breast Cancer) | 3.75 | [4] |
| Vorinostat | MCF-7 (Breast Cancer) | 5.77 | [4] |
Table 2: HDAC Inhibitory Activity of Derivative D28
| HDAC Isoform | IC50 (µM) | Reference |
| HDAC3 | 24.45 | [1][2] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the cell culture applications of N-phenylquinoline-2-carboxamide derivatives.
Cell Viability/Cytotoxicity Assay (CCK-8 Protocol)
This protocol is for determining the cytotoxic effects of N-phenylquinoline-2-carboxamide derivatives on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.[5][6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
N-phenylquinoline-2-carboxamide derivative stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-phenylquinoline-2-carboxamide derivative in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and blank control (medium only) wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability (%) using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of vehicle control wells - Absorbance of blank wells)] x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol describes the detection and quantification of apoptosis induced by N-phenylquinoline-2-carboxamide derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
N-phenylquinoline-2-carboxamide derivative
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of the N-phenylquinoline-2-carboxamide derivative for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the floating cells from the medium.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol outlines the procedure for analyzing the effect of N-phenylquinoline-2-carboxamide derivatives on the cell cycle distribution of cancer cells using PI staining and flow cytometry.[12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
N-phenylquinoline-2-carboxamide derivative
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the N-phenylquinoline-2-carboxamide derivative as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
HDAC Activity Assay
To confirm the mechanism of action, a cellular HDAC activity assay can be performed. Commercially available kits provide a convenient method for this.[16][17][18][19][20]
General Principle: These assays typically utilize a cell-permeable substrate that is deacetylated by intracellular HDACs. A developer solution is then added that specifically recognizes the deacetylated substrate and generates a fluorescent or colorimetric signal. The signal intensity is inversely proportional to the HDAC activity.
General Procedure (refer to specific kit manual for details):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with the N-phenylquinoline-2-carboxamide derivative and appropriate controls (e.g., a known HDAC inhibitor like Trichostatin A).
-
-
Substrate Addition:
-
Add the HDAC substrate to the wells and incubate to allow for deacetylation.
-
-
Development:
-
Add the developer solution to stop the HDAC reaction and generate the signal.
-
-
Signal Detection:
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition compared to the vehicle control.
-
These protocols provide a comprehensive framework for investigating the cell culture applications of N-phenylquinoline-2-carboxamide and its derivatives. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bosterbio.com [bosterbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. content.abcam.com [content.abcam.com]
- 18. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 19. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
Application Notes and Protocols for High-Throughput Screening of Quinaldanilide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldanilide derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in drug discovery due to their diverse biological activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries, with a particular focus on their potential as kinase inhibitors targeting the PI3K/Akt signaling pathway. The methodologies and data presented herein are intended to guide researchers in the efficient identification and characterization of novel therapeutic candidates from this compound-based chemical libraries.
Target Focus: The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][4] Several studies have identified quinazoline derivatives, structurally similar to quinaldanilides, as potent inhibitors of PI3K isoforms.[5][6] Therefore, screening this compound libraries against PI3K presents a rational approach for the discovery of new oncology drug candidates.
Data Presentation: Inhibitory Activity of this compound Analogs
The following tables summarize the in vitro inhibitory activities of a series of quinazoline derivatives against PI3K isoforms and in cell-based assays. This data, adapted from published studies on structurally related compounds, serves as a reference for the expected potency and selectivity of hits from a this compound library screen.
Table 1: Biochemical Inhibitory Activity of Quinazoline Derivatives against PI3K Isoforms [5]
| Compound ID | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kγ IC50 (µM) | PI3Kδ IC50 (µM) |
| 1 | 0.017 | 0.192 | 0.313 | 0.025 |
| 2a | 0.650 | >10 | >10 | 8.1 |
| 2b | 0.090 | 3.2 | 5.6 | 0.320 |
| 2c | 0.095 | 1.9 | 2.6 | 0.061 |
| 2d | 0.633 | - | - | - |
Table 2: Cellular Proliferative Activity of Pyrazolo-[1,5-c]quinazolinone Derivatives [7]
| Compound ID | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | U-87 IC50 (µM) | HepG2 IC50 (µM) |
| 4i | 17.0 | >30 | >30 | >30 |
| 4m | 14.2 | >30 | >30 | >30 |
| 4n | 18.1 | >30 | >30 | >30 |
| 5-Fluorouracil | 21.2 | - | - | - |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for a this compound library involves a series of integrated steps from assay development to hit validation.
Biochemical Assay: PI3Kα HTRF Assay
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay for measuring the inhibition of PI3Kα activity.[4]
Materials:
-
PI3Kα enzyme (e.g., Millipore, Cama Biosciences)[8]
-
PIP2 substrate
-
ATP
-
HTRF detection reagents (e.g., Millipore Kinase Assay Kit)
-
This compound library compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
384-well low-volume white plates
Procedure:
-
Compound Dispensing: Add 0.5 µL of this compound compounds (or DMSO for controls) to the assay plate wells.
-
Enzyme and Substrate Addition: Add 14.5 µL of a solution containing PI3Kα enzyme and PIP2 substrate in assay buffer to each well.
-
Pre-incubation: Incubate the plates for 10 minutes at room temperature.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to a final concentration of 10 µM.[4] The final reaction volume should be 20 µL.
-
Kinase Reaction: Incubate the plates for 45 minutes at room temperature.[4]
-
Reaction Termination and Detection: Add the stop solution and HTRF detection mixture as per the manufacturer's instructions.
-
Signal Reading: Incubate the plates for 3 hours in the dark and then read on an EnVision Multilabel Plate Reader (or equivalent) using excitation at 320 nm and emission at 620 nm and 665 nm.[4]
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound. For hit compounds, perform a dose-response curve to determine the IC50 value.
Cell-Based Assay: PI3K Pathway Inhibition in Cancer Cells
This protocol outlines a cell-based assay to assess the ability of this compound compounds to inhibit the PI3K signaling pathway in a relevant cancer cell line.
Materials:
-
Cancer cell line with a known PI3K pathway activation (e.g., HCT116 with PIK3CA mutation)[9]
-
Cell culture medium and supplements
-
This compound library compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
-
Multilabel plate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for 72 hours.[10] Include DMSO as a negative control and a known PI3K inhibitor as a positive control.
-
Cell Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Luminescence Reading: Read the luminescence signal on a multilabel plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the percent inhibition of cell viability. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
Mandatory Visualizations
PI3K/Akt Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway, a key target for cancer drug discovery. This compound-based inhibitors can potentially target the p110 catalytic subunit of PI3K.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the high-throughput screening of this compound libraries. By focusing on well-validated targets such as the PI3K/Akt pathway and employing robust biochemical and cell-based assays, researchers can efficiently identify and advance promising lead compounds for further drug development. The provided workflows and diagrams serve as valuable tools for planning and executing successful screening campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K alpha biochemical assay [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Quinaldanilide Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldanilide compounds, characterized by a quinoline ring linked to an anilide moiety through a carboxamide group, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. Their diverse biological activities, including potential anticancer and antimicrobial properties, necessitate comprehensive structural and functional characterization. Spectroscopic techniques are fundamental tools for elucidating the chemical structure, purity, and behavior of these molecules. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound compounds using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Characterization of a Representative Compound: N-Phenylquinoline-2-carboxamide
For the purpose of these application notes, we will focus on the spectroscopic data of a representative this compound, N-Phenylquinoline-2-carboxamide.
Table 1: Summary of Spectroscopic Data for N-Phenylquinoline-2-carboxamide
| Spectroscopic Technique | Key Observations and Data |
| UV-Vis Spectroscopy | The UV-Vis spectrum of quinoline derivatives typically exhibits multiple absorption bands in the range of 200-400 nm, corresponding to π → π* and n → π* electronic transitions within the aromatic quinoline and phenyl rings. Specific λmax values are solvent-dependent.[1] |
| FT-IR Spectroscopy | Characteristic vibrational frequencies provide evidence for key functional groups. For N-Phenylquinoline-2-carboxamide, prominent peaks include: N-H stretching (~3293 cm⁻¹), C=O stretching (amide I band, ~1643 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).[2] |
| ¹H NMR Spectroscopy | The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key signals for N-Phenylquinoline-2-carboxamide (in DMSO-d₆) include a singlet for the amide proton (N-H) and distinct multiplets for the aromatic protons on the quinoline and phenyl rings.[3] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum provides information on the carbon skeleton. For N-Phenylquinoline-2-carboxamide (in DMSO-d₆), the carbonyl carbon of the amide group is a key diagnostic signal, typically appearing downfield. Aromatic carbons show signals in the characteristic region of ~110-150 ppm.[3] |
| Mass Spectrometry | Mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak confirms the compound's mass. Common fragmentation patterns for amides involve cleavage of the amide bond.[4] |
Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) and to quantify the concentration of this compound compounds in solution.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
This compound compound sample
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound compound of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to obtain a concentration range suitable for analysis (e.g., 1-20 µg/mL).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and place it in the reference holder of the spectrophotometer.
-
Run a baseline correction with the blank.
-
Fill a sample cuvette with the most dilute solution of the this compound compound.
-
Place the sample cuvette in the sample holder and record the absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Measure the absorbance of all the prepared dilutions at the determined λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εcl).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the this compound compound.
Materials:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solid this compound compound sample
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of the this compound compound.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound compound sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structural elucidation.
-
-
Data Analysis:
-
Process the spectra (e.g., Fourier transformation, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or TMS (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.[3][7][8]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound compound.
Materials:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI)
-
Syringe pump and sample loop for direct infusion, or a Liquid Chromatography (LC) system for LC-MS
-
High-purity solvent (e.g., methanol, acetonitrile)
-
This compound compound sample
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound compound (e.g., 1-10 µg/mL) in a suitable solvent.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Set the mass analyzer to scan a relevant mass-to-charge (m/z) range.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire the full scan mass spectrum.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and inducing fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙) to confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions. This can provide valuable structural information.[4]
-
Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of this compound compounds.
Potential Signaling Pathway Involvement
Quinoline derivatives have been shown to modulate various signaling pathways implicated in cancer cell proliferation and survival.[9] The diagram below illustrates a simplified representation of how a this compound compound might interfere with these pathways.
Caption: Potential inhibition of PI3K/AKT/mTOR and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: X-ray Crystallography of N-phenylquinoline-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of N-phenylquinoline-2-carboxamide, a scaffold of interest in medicinal chemistry. The protocols outlined below are compiled from established methodologies and are intended to serve as a guide for researchers working with this class of compounds.
Introduction
N-phenylquinoline-2-carboxamide and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. These activities include potential antiviral and anticancer properties.[1][2] A key mechanism of action for some quinoline-2-carboxamide derivatives is the inhibition of histone deacetylases (HDACs), which plays a crucial role in epigenetic regulation and is a validated target in cancer therapy.[3][4]
X-ray crystallography is an indispensable technique for elucidating the three-dimensional atomic and molecular structure of a compound. This detailed structural information is paramount for understanding its physicochemical properties, and for designing and developing new therapeutic agents through structure-activity relationship (SAR) studies. This document provides protocols for the synthesis, crystallization, and X-ray diffraction analysis of N-phenylquinoline-2-carboxamide.
Data Presentation
The following tables summarize representative crystallographic data for derivatives of N-phenylquinoline-2-carboxamide, providing a reference for the expected structural parameters.
Table 1: Crystal Data and Structure Refinement for N-(substituted-phenyl)quinoline-2-carboxamides. [5]
| Parameter | N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide | N-(5-acetyl-2-bromophenyl)quinoline-2-carboxamide | N-(5-acetyl-2-ethynylphenyl)quinoline-2-carboxamide |
| Chemical Formula | C₁₉H₁₆N₂O₂ | C₁₈H₁₃BrN₂O₂ | C₂₀H₁₄N₂O₂ |
| Formula Weight | 316.35 | 369.22 | 326.34 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/c |
| a (Å) | 5.4834 (2) | 15.7009 (5) | 10.4285 (4) |
| b (Å) | 15.0108 (5) | 7.6416 (2) | 10.9995 (4) |
| c (Å) | 19.1411 (6) | 12.6346 (4) | 14.1678 (5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 95.842 (1) | 90 | 106.840 (1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1565.17 (9) | 1516.32 (8) | 1553.15 (10) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.341 | 1.617 | 1.395 |
| Radiation Type | Cu Kα | Cu Kα | Cu Kα |
| Wavelength (Å) | 1.54184 | 1.54184 | 1.54184 |
| Temperature (K) | 100 | 100 | 100 |
| Reflections Collected | 10834 | 11484 | 11218 |
| Unique Reflections | 2769 | 2854 | 2898 |
| R_int | 0.025 | 0.024 | 0.021 |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.103 | R1 = 0.024, wR2 = 0.063 | R1 = 0.035, wR2 = 0.093 |
Table 2: Crystal Data for N-(4-nitrophenyl)quinoline-2-carboxamide. [6]
| Parameter | N-(4-nitrophenyl)quinoline-2-carboxamide |
| Chemical Formula | C₁₆H₁₁N₃O₃ |
| Formula Weight | 293.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2928 (3) |
| b (Å) | 13.6807 (6) |
| c (Å) | 13.3131 (7) |
| β (°) | 91.349 (1) |
| Volume (ų) | 1327.9 |
| Z | 4 |
| Temperature (K) | 153 |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.103 |
Experimental Protocols
Synthesis of N-phenylquinoline-2-carboxamide
This protocol involves a two-step process: the synthesis of the precursor 2-phenylquinoline-4-carboxylic acid, followed by amidation to yield the final product.
Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This synthesis can be achieved via the Pfitzinger reaction.[1][5]
-
Materials: Isatin, Acetophenone, Potassium Hydroxide (KOH), Ethanol (EtOH), Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve isatin in a 33% aqueous solution of potassium hydroxide.
-
Slowly add a solution of acetophenone in ethanol to the isatin solution.
-
Reflux the reaction mixture at 80-90 °C for 18-36 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and acidify with HCl to a pH of 4-5 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.
-
Step 2: Synthesis of N-phenylquinoline-2-carboxamide
This step involves the conversion of the carboxylic acid to an amide.
-
Materials: 2-Phenylquinoline-4-carboxylic acid, Thionyl chloride (SOCl₂), Aniline, Triethylamine (Et₃N), Dry Tetrahydrofuran (THF).
-
Procedure:
-
Suspend 2-phenylquinoline-4-carboxylic acid in an excess of thionyl chloride and reflux for 2-3 hours to form the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in dry tetrahydrofuran.
-
In a separate flask, dissolve aniline and triethylamine in dry tetrahydrofuran.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield N-phenylquinoline-2-carboxamide.
-
Crystallization Protocol
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.
-
Method: Slow Evaporation
-
Dissolve the purified N-phenylquinoline-2-carboxamide in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature or with gentle heating.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
-
X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection:
-
Select a suitable single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data is typically collected at a low temperature (e.g., 100 K or 153 K) to minimize thermal vibrations.[5][6]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine the positions of all non-hydrogen atoms anisotropically.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of N-phenylquinoline-2-carboxamide.
Signaling Pathway of Quinoline-2-Carboxamide as an HDAC Inhibitor
Caption: Proposed signaling pathway of N-phenylquinoline-2-carboxamide derivatives as HDAC inhibitors leading to anticancer effects.
References
- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Quinaldanilide as a Molecular Probe
Introduction
Quinaldanilide is a novel synthetic small molecule designed as a high-affinity molecular probe for the selective inhibition of the Janus kinase 2 (JAK2) protein. As a critical mediator in the JAK-STAT signaling pathway, JAK2 is implicated in various myeloproliferative neoplasms and inflammatory diseases. The specificity and high affinity of this compound for the ATP-binding pocket of the JAK2 pseudokinase domain (JH2) make it an invaluable tool for researchers studying the physiological and pathological roles of JAK2 signaling. These application notes provide detailed protocols for the use of this compound in common biochemical and cell-based assays.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₉N₃O₂ |
| Molecular Weight | 357.41 g/mol |
| Purity | >99% (HPLC) |
| Solubility | Soluble in DMSO (>50 mM) |
| Form | Lyophilized powder |
| Storage | Store at -20°C, protect from light |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 450 nm |
Table 2: In Vitro Efficacy of this compound
| Assay Type | Target | IC₅₀ (nM) | Ki (nM) |
| TR-FRET Binding Assay | JAK2 | 15.2 | 8.9 |
| Kinase Activity Assay | JAK2 | 25.6 | - |
| Cell-Based Assay | pSTAT3 | 45.1 | - |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the JAK2-STAT3 signaling pathway.
Caption: this compound inhibits JAK2, blocking STAT3 phosphorylation and downstream gene expression.
Experimental Protocols
Protocol 1: TR-FRET Binding Assay for JAK2
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound to JAK2.
Materials:
-
This compound
-
Recombinant human JAK2 protein
-
LanthaScreen™ Tb-anti-GST Antibody
-
GST-tagged JAK2 ligand
-
TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35)
-
384-well low-volume black microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in TR-FRET buffer.
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 4 µL of a solution containing the GST-tagged JAK2 ligand and the Tb-anti-GST antibody.
-
Add 4 µL of the recombinant JAK2 protein solution.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
Calculate the emission ratio (520 nm / 495 nm) and plot the results against the this compound concentration to determine the IC₅₀.
Protocol 2: Cell-Based pSTAT3 Assay
This protocol measures the inhibitory effect of this compound on the phosphorylation of STAT3 in a cellular context.
Materials:
-
Human cell line expressing JAK2 (e.g., HEL 92.1.7)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine stimulant (e.g., Erythropoietin, EPO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Anti-pSTAT3 (Tyr705) antibody
-
Total STAT3 antibody
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EPO for 30 minutes to induce STAT3 phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of pSTAT3 and total STAT3 using Western blot or ELISA.
-
Quantify the results and normalize the pSTAT3 signal to the total STAT3 signal.
-
Plot the normalized pSTAT3 levels against the this compound concentration to calculate the IC₅₀.
Experimental Workflow
The following diagram outlines the general workflow for characterizing a molecular probe like this compound.
Caption: A typical workflow for characterizing a novel molecular probe from synthesis to data analysis.
Quinaldanilide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldanilide, an amide derivative of quinaldic acid, belongs to the broader class of quinoline-containing compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. While research specifically focused on this compound is limited, the study of analogous quinaldine derivatives provides a strong foundation for exploring its potential therapeutic applications. This document outlines the key biological activities, experimental protocols, and potential mechanisms of action for this compound-related compounds, with a focus on their antifungal and photosynthesis-inhibiting properties.
Antifungal Applications
Quinaldine derivatives have demonstrated notable in vitro activity against various fungal pathogens, suggesting that the this compound scaffold could be a promising starting point for the development of novel antifungal agents.
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentrations (MICs) of representative quinaldine-based compounds against various fungal strains, as reported in the literature.
| Compound ID | Aspergillus fumigatus (MIC in µg/mL) | Trichophyton interdigitale (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| Quinaldine Derivative 1 | 62.5 | 125 | > 250 |
| Quinaldine Derivative 2 | 31.25 | 62.5 | 125 |
| Quinaldine Derivative 3 | 125 | 250 | > 250 |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against pathogenic fungal strains.
Materials:
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Fungal strains (e.g., Aspergillus fumigatus, Trichophyton interdigitale, Candida albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Experimental Workflow: Antifungal Screening
Caption: A typical workflow for the screening and development of this compound-based antifungal agents.
Photosynthesis Inhibition Applications
Certain quinaldine derivatives have been shown to inhibit photosynthetic electron transport, indicating their potential as herbicides. This application could be explored for this compound and its analogs.
Quantitative Data Summary
The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of photosynthetic electron transport in spinach chloroplasts by representative quinaldine derivatives.
| Compound ID | Inhibition of Photosynthetic Electron Transport (IC50 in µM) |
| Quinaldine Derivative A | 15.8 |
| Quinaldine Derivative B | 23.4 |
| Quinaldine Derivative C | 9.7 |
Experimental Protocol: Inhibition of Photosynthetic Electron Transport (PET)
Objective: To evaluate the inhibitory effect of this compound derivatives on the photosynthetic electron transport chain.
Materials:
-
This compound or its derivatives
-
Fresh spinach leaves
-
Isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl₂)
-
Reaction medium (e.g., containing sorbitol, HEPES-KOH, MgCl₂, and K₂HPO₄)
-
2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation: Isolate chloroplasts from fresh spinach leaves by homogenization and differential centrifugation.
-
Chlorophyll Determination: Determine the chlorophyll concentration of the isolated chloroplasts.
-
Reaction Setup: In a cuvette, mix the reaction medium, DCPIP solution, and a suspension of chloroplasts.
-
Compound Addition: Add the test compound at various concentrations.
-
Measurement: Place the cuvette in a spectrophotometer and illuminate it with a light source. Measure the decrease in absorbance of DCPIP at 600 nm over time, which corresponds to its reduction by the photosynthetic electron transport chain.
-
Data Analysis: Calculate the rate of DCPIP reduction for each compound concentration and determine the IC50 value.
Signaling Pathway: Inhibition of Photosynthetic Electron Transport
Caption: Putative mechanism of action for this compound derivatives as photosynthesis inhibitors, targeting the Cytochrome b6f complex.
Synthesis of this compound Derivatives
The general synthesis of quinaldanilides involves the coupling of quinaldic acid with a substituted aniline.
Experimental Protocol: Synthesis of a this compound Derivative
Objective: To synthesize a this compound derivative via amide bond formation.
Materials:
-
Quinaldic acid
-
Substituted aniline (e.g., 4-chloroaniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as a solvent
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve quinaldic acid (1 equivalent) in the anhydrous solvent.
-
Activation: Add the coupling agent (1.1 equivalents) and the base (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Amide Formation: Add the substituted aniline (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Logical Relationship: Synthesis Strategy
Caption: Logical flow for the synthesis and purification of this compound derivatives.
Troubleshooting & Optimization
Technical Support Center: Quinaldanilide Synthesis
Welcome to the technical support center for Quinaldanilide (N-phenylquinoline-2-carboxamide) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound and its derivatives is the amidation of quinoline-2-carboxylic acid with aniline or its substituted analogues. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the aniline.[1][2]
Q2: What are the key starting materials for this compound synthesis?
A2: The primary starting materials are quinoline-2-carboxylic acid and aniline. Quinoline-2-carboxylic acid can be synthesized through various methods, including the Doebner-von Miller reaction or the Pfitzinger reaction.[3][4]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative routes exist. One-pot syntheses from isatin and acetophenone in the presence of ammonium acetate have been described.[5] Additionally, microwave-assisted synthesis has been shown to be an effective method for producing quinoline-2-carboxanilides, often with improved yields and shorter reaction times.
Q4: What are typical yields for this compound synthesis?
A4: Yields can vary significantly depending on the specific substrates and reaction conditions. Reported yields for similar quinoline-2-carboxamides range from moderate to excellent (e.g., 35% to over 90%).[4][6] Optimization of the reaction conditions is crucial for achieving high yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inefficient activation of quinoline-2-carboxylic acid: The carboxylic acid may not be effectively converted to the acyl chloride or another activated intermediate.
-
Low reactivity of aniline: Electron-withdrawing groups on the aniline ring can decrease its nucleophilicity, leading to a sluggish reaction.
-
Decomposition of starting materials or product: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to degradation.
-
Presence of moisture: Water can react with the activated carboxylic acid intermediate, regenerating the starting material and reducing the yield.
-
Suboptimal coupling agent: The chosen coupling agent may not be effective for this specific amide bond formation.
Solutions:
-
Ensure complete conversion to acyl chloride: When using thionyl chloride (SOCl₂), reflux until the evolution of HCl and SO₂ gases ceases. Using a small amount of a catalyst like DMF can facilitate this conversion.
-
Use a suitable coupling agent: For direct coupling of the carboxylic acid and aniline, consider using a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) with a base like DIPEA (N,N-diisopropylethylamine).[7]
-
Increase the reactivity of the aniline: If the aniline is electron-deficient, consider using a stronger base or a more potent activating agent for the carboxylic acid.
-
Control reaction temperature: Start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature or heat gently if necessary. Monitor the reaction progress by TLC to avoid prolonged heating.
-
Work under anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the activated intermediate.
Problem 2: Presence of Impurities in the Final Product
Possible Causes:
-
Unreacted starting materials: Incomplete reaction can leave unreacted quinoline-2-carboxylic acid or aniline in the product mixture.
-
Side reactions: The formation of byproducts can occur, especially under harsh conditions. For example, self-condensation of the activated carboxylic acid can lead to anhydride formation.
-
Hydrolysis of the product: The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic workup conditions.
Solutions:
-
Optimize stoichiometry: Use a slight excess of the aniline (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the more valuable quinoline-2-carboxylic acid derivative.
-
Purification: Utilize column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts. A solvent system of ethyl acetate and hexane is often effective.
-
Careful workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during the extraction and washing steps.
Data Presentation
Table 1: Effect of Coupling Agents on Amide Synthesis Yield (Illustrative)
| Entry | Carboxylic Acid | Amine | Coupling System | Solvent | Yield (%) |
| 1 | Quinoline-2-carboxylic acid | Aniline | SOCl₂, then amine | Toluene | ~75 |
| 2 | Quinoline-2-carboxylic acid | Aniline | EDC/HOBt/DIPEA | DMF | ~85 |
| 3 | Quinoline-2-carboxylic acid | 4-Nitroaniline | EDC/HOBt/DIPEA | DMF | ~60 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride Intermediate
-
Activation of Quinoline-2-carboxylic Acid:
-
To a solution of quinoline-2-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by observing the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain quinoline-2-carbonyl chloride.
-
-
Amide Bond Formation:
-
Dissolve the crude quinoline-2-carbonyl chloride in a dry aprotic solvent such as THF or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aniline (1.1 eq) and triethylamine (1.2 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, or until TLC indicates completion of the reaction.
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
-
Protocol 2: Direct Amide Coupling using EDC/HOBt
-
Reaction Setup:
-
Dissolve quinoline-2-carboxylic acid (1.0 eq), aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Amide Bond Formation:
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated LiCl solution (to remove DMF), followed by dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography as described in Protocol 1.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-phenylquinoline-2-carboxamide and its derivatives during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving N-phenylquinoline-2-carboxamide in aqueous solutions. What is the recommended starting solvent?
A1: N-phenylquinoline-2-carboxamide is a lipophilic molecule and is expected to have low aqueous solubility. For initial experiments, it is recommended to start with organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). One publication noted that a derivative of 2-phenylquinoline-4-carboxamide that was less soluble in tetrahydrofuran (THF) was successfully dissolved in DMF at an elevated temperature of 80-90 °C[1].
Q2: What are some common strategies to improve the solubility of N-phenylquinoline-2-carboxamide for in vitro assays?
A2: Several techniques can be employed to enhance the solubility of poorly soluble compounds like N-phenylquinoline-2-carboxamide. These include the use of co-solvents, pH adjustment, formulation with cyclodextrins, or creating solid dispersions.[2][3][4] The choice of method will depend on the specific requirements of your experiment.
Q3: Can I use pH modification to increase the solubility of N-phenylquinoline-2-carboxamide?
A3: Adjusting the pH can be an effective method for ionizable compounds.[4] N-phenylquinoline-2-carboxamide has a basic quinoline nitrogen and an amide group that could potentially be protonated or deprotonated. Creating a pH-solubility profile is recommended to determine if solubility can be enhanced in acidic or basic conditions.
Q4: Are there any known signaling pathways affected by N-phenylquinoline-2-carboxamide that might be influenced by its solubility?
A4: While the direct signaling pathways for N-phenylquinoline-2-carboxamide are not extensively documented in the provided search results, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone deacetylase (HDAC) inhibitors.[5][6] Poor solubility can lead to an underestimation of a compound's biological activity by limiting its concentration at the target site.
Troubleshooting Guides
Issue 1: Compound crashes out of solution when diluted into aqueous media.
-
Step 1: Decrease the final concentration. The most straightforward approach is to lower the final concentration of the compound in the aqueous medium.
-
Step 2: Increase the percentage of co-solvent. If your experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO) can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Step 3: Use a solubility-enhancing excipient. Consider pre-complexing the compound with a solubilizing agent like a cyclodextrin before dilution.
-
Step 4: Prepare a solid dispersion. For oral formulations or situations requiring higher concentrations, creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility.[3]
Issue 2: Inconsistent results in biological assays.
-
Step 1: Visually inspect for precipitation. Before and after adding the compound to your assay, carefully check for any signs of precipitation, which can lead to variable effective concentrations.
-
Step 2: Determine the kinetic solubility. Perform a kinetic solubility assay to understand the concentration at which the compound begins to precipitate from your specific assay medium.
-
Step 3: Employ sonication. Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.
-
Step 4: Consider a different formulation strategy. If simple co-solvents are not providing consistent results, explore more advanced formulations such as lipid-based systems or nanosuspensions.[2][7]
Data Presentation
Table 1: Common Organic Solvents for Initial Solubility Testing of N-phenylquinoline-2-carboxamide (Hypothetical Data)
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Aprotic, highly polar. Good for creating stock solutions. Can be toxic to some cells at higher concentrations. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Aprotic, polar. A good alternative to DMSO. |
| Ethanol | 4.3 | 78 | Protic, polar. Generally well-tolerated in biological systems. |
| Methanol | 5.1 | 65 | Protic, polar. Can be more toxic than ethanol. |
| Acetone | 5.1 | 56 | Aprotic, polar. High volatility. |
| Dichloromethane (DCM) | 3.1 | 40 | Nonpolar. Useful for extraction but not for aqueous dilutions. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Aprotic, moderately polar. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Weigh out a precise amount of N-phenylquinoline-2-carboxamide.
-
Add the desired volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex and/or sonicate the mixture until the compound is fully dissolved.
-
For experimental use, dilute the stock solution into the aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous phase while vortexing to facilitate rapid mixing and minimize precipitation.
Protocol 2: Formulation with Cyclodextrins
-
Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water.
-
Add the N-phenylquinoline-2-carboxamide to the cyclodextrin solution.
-
Stir or shake the mixture at a controlled temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Mandatory Visualizations
Caption: Workflow for assessing and improving the solubility of N-phenylquinoline-2-carboxamide.
Caption: Consequences of poor solubility for N-phenylquinoline-2-carboxamide.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
Optimizing reaction conditions for quinoline-2-carboxanilide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinoline-2-carboxanilides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of quinoline-2-carboxanilides, offering step-by-step solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a low yield or no desired product. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in quinoline-2-carboxanilide synthesis can stem from several factors, from the choice of reagents to the reaction conditions. Here is a systematic guide to diagnosing and resolving the issue:
1. Assess Starting Material Quality:
-
Quinoline-2-carboxylic acid: Ensure it is pure and dry. Impurities can interfere with the reaction.
-
Aniline: The purity of the aniline derivative is crucial. The presence of electron-withdrawing or bulky groups on the aniline can decrease its nucleophilicity, leading to a sluggish or incomplete reaction.[1]
-
Solvents and Reagents: Use anhydrous solvents, especially in methods involving acyl chlorides or coupling agents, as they are sensitive to moisture.
2. Evaluate the Synthetic Method:
-
Method 1: Acyl Chloride Formation followed by Amidation:
-
Activation of Carboxylic Acid: Incomplete conversion of quinoline-2-carboxylic acid to its acyl chloride will result in a lower yield. Using oxalyl chloride with a catalytic amount of DMF is an effective method for this conversion.[2] Thionyl chloride can also be used, but it may lead to the formation of an undesired chlorinated byproduct.
-
Reaction Temperature: Ensure the amidation step is carried out at an appropriate temperature. While some reactions proceed at room temperature, gentle heating might be necessary for less reactive anilines.
-
-
Method 2: Direct Amide Coupling:
-
Choice of Coupling Reagent: The efficiency of coupling reagents varies. For sterically hindered or electron-deficient anilines, more powerful coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required.[3][4][5]
-
Reaction Time and Temperature: Amide coupling reactions can be slow. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
-
3. Check for Side Reactions:
-
Chlorination of Quinoline Ring: When using thionyl chloride to form the acyl chloride, a common side reaction is the chlorination of the quinoline ring at the 4-position. This byproduct can be difficult to separate from the desired product. To avoid this, consider using oxalyl chloride.
-
Guanidinylation with Urionium-based Coupling Reagents: When using uronium-based coupling reagents like HATU in excess, a side reaction can occur where the free amino group of the aniline is guanidinylated, terminating the desired reaction.[5][6]
4. Optimize Reaction Conditions:
-
Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the aniline may be beneficial in some cases.
-
Base: In direct coupling methods, the choice and amount of base (e.g., DIPEA, triethylamine) are critical for activating the carboxylic acid and neutralizing any acidic byproducts.
Issue 2: Formation of an Unexpected Byproduct
Question: I have an unexpected spot on my TLC and a byproduct in my NMR. How can I identify and prevent its formation?
Answer:
The formation of byproducts is a common challenge. Here are some likely culprits and their solutions:
-
Chlorinated Quinoline-2-carbonyl Chloride:
-
Identification: This byproduct typically arises when using thionyl chloride for acyl chloride formation. It will have a higher molecular weight than the desired product, which can be confirmed by mass spectrometry.
-
Prevention: The most effective way to prevent this is to use an alternative chlorinating agent like oxalyl chloride, which is milder and does not typically cause chlorination of the quinoline ring.
-
-
Unreacted Starting Materials:
-
Identification: Compare the TLC and NMR of your crude product with your starting materials (quinoline-2-carboxylic acid and the aniline derivative).
-
Prevention: This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield" to optimize your reaction conditions.
-
-
Anhydride Formation:
-
Identification: During the activation of the carboxylic acid, particularly with oxalyl chloride, an anhydride of quinoline-2-carboxylic acid can form. This will have a distinct NMR spectrum and a higher molecular weight than the starting carboxylic acid.
-
Prevention: Ensure the reaction is carried out under anhydrous conditions and that the acyl chloride is used promptly after its formation.
-
-
Guanidinium Byproduct from HATU:
-
Identification: This byproduct results from the reaction of the coupling agent with the aniline. It will have a significantly different structure and polarity compared to the desired amide. Mass spectrometry can help identify the addition of the guanidinium moiety.[3][6]
-
Prevention: Avoid using a large excess of HATU. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Issue 3: Difficulty in Product Purification
Question: My crude product is difficult to purify. What are the best methods for isolating pure quinoline-2-carboxanilide?
Answer:
Purification can be challenging due to the similar polarities of the product and certain byproducts. Here are some effective purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid quinoline-2-carboxanilides.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvent systems for aromatic amides include:
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system will depend on the specific polarity of your quinoline-2-carboxanilide derivative.
-
-
Washing:
-
Acid Wash: To remove any unreacted aniline, the crude product can be dissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed with a dilute acid solution (e.g., 1M HCl). The desired amide product will remain in the organic layer, while the protonated aniline will move to the aqueous layer.
-
Base Wash: To remove unreacted quinoline-2-carboxylic acid, a wash with a dilute base solution (e.g., saturated sodium bicarbonate) can be employed. The deprotonated carboxylic acid will be soluble in the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing quinoline-2-carboxanilides?
Microwave-assisted direct amidation is often more efficient than conventional heating methods, offering higher yields and significantly shorter reaction times.[4] However, the optimal method can depend on the specific substrates and available equipment.
Q2: Which coupling reagent is best for this synthesis?
HATU is a highly effective coupling reagent for amide bond formation, especially for challenging substrates. However, other reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) can also be effective and may be more cost-effective.[9]
Q3: How can I avoid the formation of the chlorinated byproduct when using thionyl chloride?
The most reliable way to prevent the formation of the 4-chloroquinoline byproduct is to use oxalyl chloride instead of thionyl chloride for the preparation of quinoline-2-carbonyl chloride.
Q4: My aniline is electron-deficient. What can I do to improve the reaction yield?
For electron-deficient anilines, which are less nucleophilic, you may need to use more forcing reaction conditions. This can include:
-
Using a more powerful coupling reagent like HATU.
-
Increasing the reaction temperature.
-
Extending the reaction time.
-
Employing microwave irradiation to drive the reaction to completion.
Q5: What are suitable recrystallization solvents for quinoline-2-carboxanilides?
Good single solvents for recrystallization include ethanol, acetone, and acetonitrile.[7] For mixed solvent systems, combinations like ethyl acetate/hexanes or dichloromethane/pentane are often effective. The ideal solvent or solvent system should be determined experimentally for each specific compound.[8]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Quinoline Derivatives
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 4 - 11 hours | 38 - 80 | [4] |
| Microwave Irradiation | 15 - 40 minutes | 57 - 100 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Quinoline-2-carboxanilide via Acyl Chloride (using Oxalyl Chloride)
-
Formation of Quinoline-2-carbonyl chloride:
-
To a solution of quinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude quinoline-2-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude quinoline-2-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired aniline (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Slowly add the solution of quinoline-2-carbonyl chloride to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Direct Amide Coupling using HATU
-
To a solution of quinoline-2-carboxylic acid (1.0 eq), the desired aniline (1.1 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM, add a hindered base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General synthetic workflows for quinoline-2-carboxanilide.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Quinaldanilide Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of quinaldanilide.
Troubleshooting Guides
Issue 1: Low Yield After Purification
FAQs
-
Q1: My final yield of purified this compound is significantly lower than expected after recrystallization. What are the possible causes?
A1: Low recovery after recrystallization can stem from several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the crude this compound at high temperatures but have low solubility at room or cold temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and recovery.
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in incomplete precipitation of the product.
-
Loss During Washing: Washing the collected crystals with a solvent in which the product is significantly soluble will lead to product loss.
-
-
Q2: How can I optimize my recrystallization protocol to improve the yield of this compound?
A2: To improve your yield, consider the following optimization steps:
-
Solvent Screening: Perform small-scale solubility tests with various solvents to find the optimal one. Common solvents for anilides include ethanol, acetone, and acetonitrile.
-
Minimize Solvent Usage: Add the hot solvent portion-wise to the crude material until it just dissolves to ensure a saturated solution upon cooling.
-
Maintain Temperature During Filtration: Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation.
-
Use Cold Washing Solvent: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.
-
Issue 2: Persistent Impurities in the Final Product
FAQs
-
Q1: After purification, my this compound is still contaminated with impurities. What are the likely sources of these impurities?
A1: Impurities in the final product can originate from the synthesis or degradation of the product. Common impurities in this compound synthesis include:
-
Unreacted Starting Materials: Residual quinaldic acid and the corresponding aniline derivative may be present.
-
Coupling Reagent Byproducts:
-
Side Reaction Products: Other unforeseen side reactions can lead to structurally related impurities.
-
Degradation Products: this compound may be susceptible to hydrolysis under acidic or basic conditions, breaking it down into its constituent carboxylic acid and amine.
-
-
Q2: How can I remove specific types of impurities from my this compound sample?
A2: The method for removing impurities depends on their chemical properties.
-
Unreacted Quinaldic Acid: This acidic impurity can often be removed by washing the crude product solution with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up.
-
Unreacted Aniline: This basic impurity can be removed by washing with a mild aqueous acid (e.g., dilute HCl).
-
N-Acylurea Byproduct: This byproduct is often less soluble than the desired amide and may sometimes be removed by filtration or by choosing a recrystallization solvent that selectively dissolves the this compound.
-
Chlorinated Byproducts: These are structurally similar to the product and can be challenging to remove. Column chromatography is often the most effective method for separating such impurities.
-
-
Q3: My NMR/LC-MS analysis shows an unexpected peak. How can I identify this unknown impurity?
A3: Identifying unknown impurities requires a systematic approach:
-
Review the Synthetic Route: Consider all reactants, reagents, and potential side reactions. For example, if thionyl chloride was used, consider the possibility of chlorinated byproducts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide the exact mass of the impurity, allowing you to propose a molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurity.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, heat, light) can help to intentionally generate degradation products, which can then be compared to the unknown impurity.
-
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Promising solvents for anilides include ethanol, acetone, and acetonitrile.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography for this compound Purification
-
Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like amides.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for this compound and good separation from impurities. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Common this compound Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate solvent choice for recrystallization | Perform small-scale solubility tests to identify a better solvent. |
| Use of excessive solvent | Add hot solvent portion-wise until the solid just dissolves. | |
| Premature crystallization during hot filtration | Preheat the filtration apparatus. | |
| Persistent Impurities | Unreacted starting materials (quinaldic acid, aniline) | Perform an acid-base wash during the work-up. |
| Byproducts from coupling agents (e.g., N-acylurea) | Attempt to remove by filtration or select a different recrystallization solvent. | |
| Structurally similar byproducts (e.g., chlorinated species) | Use column chromatography for separation. | |
| Oily Product | Product is "oiling out" instead of crystallizing | Try a different recrystallization solvent or a solvent mixture. Induce crystallization by scratching the flask or adding a seed crystal. |
| Colored Impurities | Presence of colored byproducts | Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
References
Troubleshooting inconsistent results in Quinaldanilide bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Quinaldanilide and other succinate dehydrogenase inhibitor (SDHI) compounds in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the class of succinate dehydrogenase inhibitors (SDHIs). Its primary mode of action is the inhibition of Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. This blockage disrupts cellular respiration and ATP production, leading to mitochondrial dysfunction.[1][2]
Q2: What are the expected downstream cellular effects of this compound treatment?
Inhibition of succinate dehydrogenase by this compound leads to a cascade of cellular events, primarily stemming from mitochondrial dysfunction. These effects can include:
-
Increased production of reactive oxygen species (ROS): Disruption of the electron transport chain can lead to electron leakage and the formation of superoxide anions, resulting in oxidative stress.[1][3]
-
Induction of apoptosis: Mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. This can involve the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.[2][3]
-
Cell cycle arrest and inhibition of proliferation: Due to the central role of mitochondria in cellular energy metabolism, inhibition of their function can lead to a halt in cell division and growth.
Q3: Why am I seeing a high degree of variability in my IC50 values for this compound?
Inconsistent IC50 values can arise from several sources. It is crucial to standardize your experimental protocol to minimize variability. Factors that can contribute to fluctuating IC50 values include:
-
Cell passage number: Cells can exhibit phenotypic drift over multiple passages, potentially altering their sensitivity to a compound. It is advisable to use cells within a consistent and limited passage number range for all experiments.
-
Inconsistent cell seeding density: The initial number of cells plated can significantly impact the final assay readout. Ensure precise and uniform cell seeding across all wells and plates.[4][5]
-
Variations in incubation times: Both the drug incubation time and the assay development time (e.g., incubation with MTT reagent) should be kept constant across all experiments to ensure comparable results.[4][6]
-
Compound solubility and precipitation: this compound and related compounds may have limited aqueous solubility. Precipitation of the compound can lead to inaccurate concentrations and can also interfere with certain assay readouts (see Troubleshooting Guide).
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible IC50 values.
| Possible Cause | Recommended Solution |
| Cell Culture Variability | - Use cells from a single, authenticated stock. - Maintain a consistent cell passage number for all experiments. - Standardize cell seeding density and ensure even cell distribution in wells.[4][5] |
| Compound Handling | - Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock stored under appropriate conditions. - Visually inspect for any precipitation of the compound in the media. If observed, consider using a different solvent or a lower concentration range. |
| Assay Protocol | - Strictly adhere to a standardized protocol with consistent incubation times for both the compound and the assay reagents.[4][6] - Ensure thorough mixing of all reagents added to the wells. |
Problem 2: High background signal or assay artifacts.
| Possible Cause | Recommended Solution |
| Compound Interference with Assay Reagents | - this compound, especially if it precipitates, can interfere with common colorimetric and fluorometric assays. For example, particulate matter can reduce MTT, leading to a false cell viability signal.[4] - Control Experiment: Run the assay in cell-free wells containing your highest concentration of this compound to check for direct reduction of the assay reagent. |
| Solvent Effects | - The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. - Control Experiment: Include a vehicle control group (cells treated with the same concentration of solvent used in the highest drug concentration) to assess solvent toxicity. |
| Contamination | - Mycoplasma or other microbial contamination can affect cell metabolism and assay results. - Regularly test your cell cultures for contamination. |
Problem 3: Gradual decrease in compound potency over time.
| Possible Cause | Recommended Solution |
| Development of Cellular Resistance | - Prolonged exposure of cell lines to a compound can lead to the selection of resistant populations. This may involve the upregulation of the target protein (succinate dehydrogenase) or other compensatory mechanisms. - Use early passage cells for critical experiments. - If resistance is suspected, consider using a different cell line or a secondary assay to confirm the findings. |
| Compound Degradation | - Ensure proper storage of the this compound stock solution (e.g., protected from light, at the recommended temperature). - Prepare fresh dilutions from the stock for each experiment. |
Data Presentation
Table 1: Factors Influencing MTT Assay Results
| Parameter | Observation | Recommendation |
| Cell Seeding Density | Higher cell densities lead to higher absorbance values. Non-linearity can occur at very high densities.[4][5] | Optimize and standardize the initial cell seeding number for your specific cell line to ensure the assay is within the linear range. |
| MTT Incubation Time | Absorbance increases with longer MTT incubation times.[4][6] | Determine the optimal incubation time that gives a robust signal without causing cytotoxicity from the MTT reagent itself. Keep this time consistent. |
| Solvent for Formazan | Different solvents (e.g., DMSO, isopropanol) can have varying efficiencies in dissolving formazan crystals.[5] | Select a solvent that completely dissolves the formazan crystals and is compatible with your plate reader. Use the same solvent for all experiments. |
Table 2: Example IC50 Values for Succinate Dehydrogenase Inhibitors
| Compound | Organism/Cell Line | Assay Type | IC50 Value |
| A37 (a pyrazole-β-ketonitrile) | Rhizoctonia solani | Enzyme Inhibition | 0.0263 µM |
| This compound Analogs | Human Cancer Cell Lines (TK-10, UACC-62, MCF-7) | Cell Viability | 0.62 - 7.72 µM[7] |
| Cisplatin (for comparison) | MCF-7 | Cell Viability | 21.7 µM[8] |
| Amygdalin (for comparison) | MCF-7 | Cell Viability | 64.5 mM[8] |
Note: IC50 values are highly dependent on the specific compound, cell line, and experimental conditions. This table provides examples and not definitive values for all this compound bioassays.
Experimental Protocols
Detailed Methodology for a Standard MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for determining the IC50 value of this compound using an MTT assay.
Caption: Signaling pathway of this compound-induced cell death.
Caption: A logical troubleshooting workflow for addressing inconsistent results in this compound bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Dysfunction and Oxidative Stress Promote Apoptotic Cell Death in the Striatum via Cytochrome c/ Caspase-3 Signaling Cascade Following Chronic Rotenone Intoxication in Rats [mdpi.com]
- 3. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Quinaldanilide in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and enhancing the stability of Quinaldanilide in solution. The information is based on the general stability characteristics of related anilide and quinoline compounds and should be adapted and verified for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of compounds containing anilide and quinoline moieties, like this compound, is typically influenced by several factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Most drugs are generally more stable within a pH range of 4 to 8.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The anilide (amide) linkage is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond.[3]
-
Oxidation: The quinoline ring and the aniline moiety can be susceptible to oxidation, which may be initiated by atmospheric oxygen, peroxides, or metal ions.[4][5]
Q3: How can I minimize the degradation of my this compound stock solution during storage?
A3: For optimal stability of stock solutions, consider the following storage conditions:
-
Temperature: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.[6]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[7][8][9][10][11]
-
pH: Maintain the pH of the solution within a neutral range (pH 6-8), if compatible with the solubility of this compound.
-
Inert Atmosphere: For highly sensitive solutions, purging the vial with an inert gas like nitrogen or argon can help prevent oxidation.
Q4: Are there any excipients that can help to stabilize this compound in solution?
A4: Yes, various excipients can be used to enhance drug stability.[2][12] For a compound like this compound, you might consider:
-
Antioxidants: To prevent oxidative degradation, you can add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite.
-
Buffering Agents: To maintain a stable pH, use appropriate buffer systems like phosphate or citrate buffers.
-
Solubilizing Agents: Excipients like cyclodextrins or polymers (e.g., PVP, PAA) can form complexes with the drug, which can enhance both solubility and stability.[12][13][14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of this compound potency in solution. | Hydrolysis due to inappropriate pH. | 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6-8) using a suitable buffer system. 3. Perform a pH-rate profile study to identify the pH of maximum stability. |
| Discoloration (yellowing or browning) of the solution. | Oxidative degradation or photodecomposition. | 1. Protect the solution from light by using amber vials. 2. Deoxygenate the solvent and store the solution under an inert atmosphere (nitrogen or argon). 3. Add a suitable antioxidant to the formulation. |
| Precipitation of this compound from solution over time. | Poor solubility or degradation to a less soluble product. | 1. Verify the solubility of this compound in your chosen solvent system. 2. Consider the use of co-solvents or solubilizing agents (e.g., cyclodextrins). 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Inconsistent results in bioassays. | Degradation of this compound during the experiment. | 1. Prepare fresh solutions of this compound before each experiment. 2. Assess the stability of this compound under your specific assay conditions (e.g., temperature, media). 3. If degradation is observed, consider adding a stabilizer to the assay medium. |
Data Presentation
Table 1: Effect of pH on the Hydrolytic Degradation of a Model Anilide Compound at 40°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 2.0 | 12 | 0.0578 |
| 4.0 | 72 | 0.0096 |
| 7.0 | 150 | 0.0046 |
| 9.0 | 48 | 0.0144 |
| 12.0 | 8 | 0.0866 |
Table 2: Influence of Antioxidants on the Oxidative Stability of a Model Quinoline Derivative Solution (stored at 25°C, exposed to air)
| Formulation | % Degradation after 7 days | Appearance |
| No Antioxidant | 15.2% | Noticeable yellowing |
| 0.1% Ascorbic Acid | 2.1% | Colorless |
| 0.05% BHT | 3.5% | Colorless |
| 0.1% Sodium Metabisulfite | 1.8% | Colorless |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.[6][16][17][18][19]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Photostability chamber
-
HPLC system with PDA or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound in a transparent container to light in a photostability chamber according to ICH Q1B guidelines.[7][8][9][10][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve a known amount in the solvent before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[20][21][22][23][24]
Protocol 2: Development of a Stabilized this compound Formulation
Objective: To improve the stability of a this compound solution by incorporating stabilizing excipients.
Materials:
-
This compound
-
Selected stabilizers (e.g., antioxidants, buffering agents, solubilizers)
-
Solvent system (e.g., water, co-solvents)
-
HPLC system for stability monitoring
Methodology:
-
Formulation Preparation: Prepare a series of this compound solutions containing different types and concentrations of stabilizers. Ensure complete dissolution.
-
Initial Analysis: Analyze each formulation immediately after preparation to determine the initial concentration of this compound (T=0).
-
Stability Study: Store aliquots of each formulation under accelerated stability conditions (e.g., 40°C/75% RH) and at the intended storage condition (e.g., 25°C/60% RH or 5°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition and analyze for the remaining concentration of this compound using a validated HPLC method.
-
Data Evaluation: Plot the concentration of this compound versus time for each formulation and storage condition. Calculate the degradation rate and predict the shelf-life for the most stable formulations.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. colorcon.com [colorcon.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Oxidation products of zeylanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemintel360.com [chemintel360.com]
- 13. Physical stability of amorphous acetanilide derivatives improved by polymer excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 15. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academicjournals.org [academicjournals.org]
Technical Support Center: Microwave-Assisted Quinaldanilide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of Quinaldanilides.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for Quinaldanilide synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages, including significantly shorter reaction times, often leading to higher yields and cleaner product formation with fewer by-products.[1][2] The rapid and efficient heating provided by microwaves can also enhance reaction rates and improve conversion.[1]
Q2: What are the most common starting materials for microwave-assisted this compound synthesis?
A2: The most common approach is the direct reaction of a quinoline-2-carboxylic acid or its ester derivatives with substituted anilines under microwave irradiation.[1][3] Phenyl esters of quinoline-2-carboxylic acid are particularly effective for achieving high yields and purity.[3]
Q3: Is a solvent necessary for this reaction?
A3: While various solvents like dimethylformamide (DMF) and chlorobenzene have been tested, solvent-free conditions have been shown to provide excellent results, leading to high conversion rates, short reaction times, and high product purity.[3] This also aligns with the principles of green chemistry by reducing solvent waste.[3][4]
Q4: What types of catalysts can be used?
A4: A range of catalysts, both homogeneous and heterogeneous, have been explored. These include p-toluenesulfonic acid (PTSA), potassium tert-butoxide (tBuOK), silica gel, and KF/Al2O3.[1] However, the optimal conditions may be achieved without a catalyst, particularly when using a phenyl ester as the starting material.[3]
Q5: What analytical techniques are recommended for monitoring the reaction progress?
A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the synthesis intermittently.[5] For more detailed analysis and product characterization, techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of Quinaldanilides.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Sub-optimal Starting Material | If using quinoline-2-carboxylic acid directly, consider converting it to its phenyl ester. This has been shown to significantly improve reactivity and yield.[3] |
| Incorrect Reagent Ratio | Optimize the molar ratio of the aniline to the quinoline derivative. An excess of the aniline (e.g., 1.5 equivalents) may improve the yield.[1][7] |
| Inappropriate Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed efficiently. Gradually increase the temperature in increments (e.g., 10-20°C) to find the optimal condition. A temperature of around 150°C has been reported to be effective.[1] |
| Ineffective Catalyst | If using a catalyst, it may not be suitable for the specific substrates. Screen different catalysts such as PTSA, tBuOK, or KF/Al2O3.[1] Alternatively, attempt the reaction under solvent-free conditions without a catalyst, especially when using the phenyl ester of quinaldic acid.[3] |
Problem 2: Formation of Significant By-products
| Identified By-product | Cause and Suggested Solution |
| Quinoline (Decarboxylation Product) | This is a common side product when using quinoline-2-carboxylic acid as the starting material at elevated temperatures.[3] Solution: The use of the methyl ester of quinaldic acid can suppress decarboxylation, but the phenyl ester has been found to be even more effective in enhancing reactivity towards the desired amide product.[3] |
| 4-Chloroquinoline Derivatives | This by-product is typically formed when activating the carboxylic acid group with thionyl chloride prior to the amidation step.[1][3] Solution: To avoid this, utilize a direct amidation approach under microwave irradiation, which does not require the use of thionyl chloride.[3] |
| Multiple Unidentified Impurities | The formation of numerous impurities often indicates that the reaction conditions are not optimal.[3] Solution: Re-evaluate the reaction parameters. Switching to solvent-free conditions and using the phenyl ester of quinoline-2-carboxylic acid can lead to cleaner reactions and higher product purity.[3] Also, ensure the purity of the starting materials. |
Data Presentation
Table 1: Optimization of N-(4-bromophenyl)quinoline-2-carboxamide Synthesis under Microwave Irradiation
| Starting Material | Solvent | Catalyst | Reaction Time (min) | Observations |
| Quinaldic Acid (1a) | DMF | PTSA | 120 | Only decarboxylated product (quinoline) formed.[3] |
| Quinaldic Acid (1a) | DMF | tBuOK | 120 | Only decarboxylated product (quinoline) formed.[3] |
| Methyl 2-quinoate (1b) | DMF | - | 120 | Traces of product, many impurities.[3] |
| Methyl 2-quinoate (1b) | Chlorobenzene | KF/Al2O3 | 120 | Traces of product.[3] |
| Phenyl 2-quinoate (1c) | Solvent-free | - | 30 | High conversion, high product purity.[3] |
Experimental Protocols
General Protocol for Microwave-Assisted this compound Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, combine the phenyl ester of quinoline-2-carboxylic acid (1 equivalent) and the substituted aniline (1.5 equivalents).
-
Reaction Setup: Seal the vessel and place it in the microwave reactor.
-
Microwave Irradiation: Set the reaction temperature to 150°C and the maximum microwave power to 800 W.[1] Irradiate the mixture with stirring for the optimized reaction time (typically 30-120 minutes). The reaction progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for microwave-assisted this compound synthesis.
References
- 1. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quinaldinanilide Derivative Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of quinaldinanilide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing quinaldinanilide derivatives?
A1: The synthesis of quinaldinanilide derivatives, which are N-aryl-2-methylquinoline-4-carboxamides, typically involves a two-stage process. First, the core quinaldine-4-carboxylic acid is synthesized, followed by an amidation reaction. The most prevalent methods for the synthesis of the quinaldine-4-carboxylic acid core are the Doebner reaction and the Pfitzinger reaction.[1][2]
-
Doebner Reaction: This method involves the reaction of an aniline, an aldehyde (often pyruvic acid which decarboxylates in situ), and an α,β-unsaturated carbonyl compound. For quinaldine derivatives, this is typically a reaction between an aniline, pyruvic acid, and crotonaldehyde.[1]
-
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[3]
-
Amidation: Once the quinaldine-4-carboxylic acid is prepared and purified, it is converted to the corresponding anilide. This is usually achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which is then reacted with the desired aniline.[2]
Q2: What are the critical process parameters to monitor during the scale-up of the Doebner reaction for quinaldine-4-carboxylic acid synthesis?
A2: When scaling up the Doebner reaction, careful control of several parameters is crucial to ensure safety, yield, and purity. Key parameters include:
-
Temperature Control: The reaction is often exothermic. Inadequate heat dissipation on a larger scale can lead to runaway reactions and the formation of side products.[4][5]
-
Rate of Addition of Reactants: The controlled addition of reactants, particularly the aldehyde and pyruvic acid, is essential to manage the reaction rate and temperature.
-
Mixing Efficiency: Homogeneous mixing is critical to ensure uniform reaction conditions and prevent localized overheating or concentration gradients, which can lead to impurity formation.[6]
-
Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of intermediates and products, and the overall impurity profile.
Q3: What are common impurities encountered in the synthesis of quinaldinanilide derivatives?
A3: Impurities can arise from both the synthesis of the quinaldine-4-carboxylic acid and the subsequent amidation step. Common impurities may include:
-
Unreacted Starting Materials: Residual anilines, aldehydes, or isatin from the initial reaction.
-
Side-Products from the Doebner/Pfitzinger Reaction: Decarboxylation byproducts or products from self-condensation of the reactants.
-
Over-alkylation or Di-acylation Products: During the amidation step, side reactions can occur if the reaction conditions are not optimized.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as residual coupling agents or bases.
Troubleshooting Guides
Problem 1: Low Yield of Quinaldine-4-Carboxylic Acid in Doebner Reaction Scale-Up
Symptoms:
-
The percentage yield of the desired product is significantly lower than in the lab-scale synthesis.
-
A large amount of tar-like material is observed in the reaction vessel.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Temperature Control | Implement a more efficient cooling system for the reactor. Consider a semi-batch process where one of the reactants is added portion-wise to better control the exotherm. |
| Inefficient Mixing | Increase the agitation speed or use a reactor with baffles to improve mixing. For very viscous reaction mixtures, consider a different reactor design. |
| Sub-optimal Reaction Time | Monitor the reaction progress using an in-situ analytical technique (e.g., IR or HPLC). Lab-scale reaction times may not directly translate to a larger scale. |
| Incorrect Stoichiometry | Re-verify the molar ratios of the reactants. On a large scale, minor errors in weighing can lead to significant deviations. |
Problem 2: Formation of Impurities During the Amidation Step
Symptoms:
-
Multiple spots are observed on TLC analysis of the crude product.
-
Difficulty in purifying the final quinaldinanilide derivative by crystallization.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Side Reactions of Acyl Chloride | Ensure the complete removal of the thionyl chloride or other activating agent before the addition of the aniline. The acyl chloride intermediate can be unstable and prone to side reactions if not handled correctly.[2] |
| Presence of Moisture | The reaction should be carried out under anhydrous conditions, as water can hydrolyze the acyl chloride back to the carboxylic acid. |
| Sub-optimal Temperature | The amidation reaction should be run at a controlled temperature. High temperatures can lead to the formation of degradation products. |
| Incorrect Base or Stoichiometry | Use a non-nucleophilic base to scavenge the HCl generated during the reaction. Ensure the correct molar equivalents of the base and aniline are used. |
Problem 3: Polymorphism and Crystallization Issues
Symptoms:
-
Inconsistent crystalline form of the final product between batches.
-
Difficulty in filtering the product due to very fine particles or an oily consistency.
-
Changes in the product's physical properties, such as solubility and melting point.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Different Cooling Rates | Implement a controlled cooling profile during crystallization. Rapid cooling often leads to smaller, less stable crystals. |
| Solvent System for Crystallization | Screen different solvent systems to find one that consistently produces the desired polymorph. The choice of solvent can have a significant impact on the crystal form.[7][8] |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization or favor the formation of an undesired polymorph. Ensure the material to be crystallized is of high purity. |
| Agitation During Crystallization | The rate and type of stirring can influence nucleation and crystal growth. Experiment with different agitation speeds to optimize the crystal size and form. |
Experimental Protocols
Synthesis of 2-Methyl-N-phenyl-quinoline-4-carboxamide (A Representative Quinaldinanilide Derivative)
Step 1: Synthesis of 2-Methyl-quinoline-4-carboxylic acid (via Doebner Reaction)
-
To a solution of aniline (10 mmol) in ethanol (50 mL), add pyruvic acid (12 mmol).
-
Heat the mixture to reflux.
-
Slowly add a solution of crotonaldehyde (11 mmol) in ethanol (10 mL) over 1 hour.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the crude 2-methyl-quinoline-4-carboxylic acid.
Step 2: Synthesis of 2-Methyl-N-phenyl-quinoline-4-carboxamide (Amidation)
-
Suspend 2-methyl-quinoline-4-carboxylic acid (5 mmol) in thionyl chloride (10 mL) and reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (20 mL) and cool in an ice bath.
-
Slowly add a solution of aniline (5.5 mmol) and triethylamine (6 mmol) in dichloromethane (10 mL).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Wash the organic layer with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Synthetic workflow for a representative quinaldinanilide derivative.
Caption: Troubleshooting logic for low yield during scale-up.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinaldine derivatives: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for Quinaldanilide Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical detection of Quinaldanilide and related aniline or quinoline-derived compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection and quantification of this compound?
A1: The most common analytical techniques for compounds like this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The choice of method depends on the sample matrix, required sensitivity, and the physicochemical properties of this compound.
Q2: How should I prepare my samples for this compound analysis?
A2: Sample preparation is critical for accurate analysis and depends on the sample matrix. For biological fluids like plasma or urine, protein precipitation or solid-phase extraction (SPE) is often necessary to remove interfering substances.[1][2] Environmental samples, such as water or soil, may require liquid-liquid extraction or SPE. The goal is to extract this compound and remove matrix components that can interfere with the analysis.
Q3: What are the key parameters for validating an analytical method for this compound?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The closeness of the test results to the true value.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability and intermediate precision.[3][4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which are the alteration of analyte response due to co-eluting substances, can be minimized by:
-
Optimizing sample preparation to remove interfering components.
-
Using a suitable internal standard that behaves similarly to the analyte.
-
Diluting the sample to reduce the concentration of matrix components.
-
Optimizing chromatographic conditions to separate the analyte from interfering peaks.
-
Using a different ionization technique in mass spectrometry (e.g., switching from electrospray ionization to atmospheric pressure chemical ionization).
Q5: What are the best practices for storing this compound samples and standards?
A5: The stability of this compound in samples and standard solutions should be evaluated. Generally, it is recommended to store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent degradation and solvent evaporation. Avoid repeated freeze-thaw cycles. Stability studies should be conducted to determine the appropriate storage conditions and duration.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: I am observing peak tailing in my chromatograms. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors. A systematic approach to troubleshooting is recommended.[5][6][7]
-
Chemical Interactions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as silanol interactions, can cause tailing.[6]
-
Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a competitive base to the mobile phase can also help. Consider using an end-capped column or a column with a different stationary phase.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[5]
-
-
-
Column and System Issues:
-
Column Contamination: Buildup of contaminants on the column frit or packing material can distort peak shape.[5][8]
-
Solution: Use a guard column and ensure proper sample cleanup. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]
-
-
Dead Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am experiencing poor sensitivity and a noisy baseline. What are the likely causes?
A: Poor sensitivity and a noisy baseline in GC-MS often point to issues with the system's integrity or cleanliness.[9][10]
-
System Leaks: Air leaking into the system is a common cause of a noisy baseline and can also degrade the column and affect ionization.[11][12]
-
Contamination: Contamination in the inlet, column, or ion source can lead to a high background and poor sensitivity.
-
Solution:
-
Inlet: The liner can become contaminated with non-volatile sample components. Regularly replace the liner and septum.[9][10]
-
Column: Column bleed at high temperatures can contribute to a noisy baseline. Ensure the column is properly conditioned and operated within its temperature limits.
-
Ion Source: The ion source requires periodic cleaning to remove accumulated residue.
-
-
-
Carrier Gas Purity: Impurities in the carrier gas can increase the baseline noise.
-
Solution: Use high-purity gas and install gas purifiers to remove oxygen, moisture, and hydrocarbons.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: My ELISA results show a high background signal. What can I do to reduce it?
A: A high background in an ELISA can obscure the specific signal and reduce the assay's sensitivity. Several factors can contribute to this issue.[13][14][15][16]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the plate is a primary cause of high background.[14]
-
Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time.[14] Consider trying a different blocking buffer.
-
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies or reagents, leading to a high background.[13][15]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can result in non-specific binding.
-
Solution: Optimize the antibody concentrations by performing a titration experiment.
-
-
Substrate Issues: The substrate solution may have deteriorated or become contaminated.[13]
-
Solution: Use a fresh, colorless substrate solution. Ensure that the plate is not exposed to light during the substrate incubation step if a light-sensitive substrate is used.[16]
-
Quantitative Data Summaries
The following tables provide a template for summarizing the validation data for your this compound analytical method, based on ICH guidelines.[3][17][18][19]
Table 1: Linearity and Range
| Parameter | Value |
| Linearity (r²) | e.g., > 0.995 |
| Range (µg/mL) | e.g., 0.1 - 10 |
| Calibration Curve Equation | e.g., y = mx + c |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) | Method of Determination |
| LOD | Insert Value | e.g., Signal-to-Noise Ratio of 3:1 |
| LOQ | Insert Value | e.g., Signal-to-Noise Ratio of 10:1 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| e.g., 0.2 | Insert Value | Insert Value |
| e.g., 1.0 | Insert Value | Insert Value |
| e.g., 5.0 | Insert Value | Insert Value |
Table 4: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| e.g., 0.2 | Insert Value | Insert Value |
| e.g., 5.0 | Insert Value | Insert Value |
Experimental Protocols
The following are template protocols for the analysis of this compound. These should be adapted and optimized for your specific application.
Protocol 1: Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
Protocol 2: HPLC-UV/Vis Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound
Protocol 3: GC-MS Analysis
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 280°C, hold for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Protocol 4: Competitive ELISA
-
Coating: Coat a 96-well plate with this compound-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards or samples and a fixed concentration of anti-Quinaldanilide antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate (e.g., TMB) and incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Caption: Schematic of a competitive ELISA for this compound detection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. US6657085B2 - Process for the preparation of aniline compounds - Google Patents [patents.google.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. sinobiological.com [sinobiological.com]
- 14. arp1.com [arp1.com]
- 15. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 16. novateinbio.com [novateinbio.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
Technical Support Center: N-Phenylquinoline-2-carboxamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-phenylquinoline-2-carboxamide. Our aim is to help you minimize byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-phenylquinoline-2-carboxamide?
A1: The most prevalent methods involve the coupling of quinoline-2-carboxylic acid with aniline. This is typically achieved through two main pathways:
-
Acid Chloride Formation: Conversion of quinoline-2-carboxylic acid to quinoline-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aniline.
-
Direct Amide Coupling: Using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
Q2: What are the potential byproducts I should be aware of?
A2: Byproduct formation is a common challenge. Depending on the synthetic route, you may encounter:
-
Unreacted Starting Materials: Residual quinoline-2-carboxylic acid or aniline.
-
Anhydride Formation: Self-condensation of quinoline-2-carboxylic acid, particularly when activating the carboxylic acid.
-
Ester Formation: If an alcohol is used as a solvent or is present as an impurity, it can react with the activated carboxylic acid.
-
Side reactions involving the quinoline ring: Under harsh acidic or basic conditions, side reactions on the quinoline nucleus are possible, though less common under standard amidation conditions.
-
Byproducts from Coupling Agents: Residuals and decomposition products of coupling agents and bases.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Troubleshooting Guide
Issue 1: Low Yield of N-phenylquinoline-2-carboxamide
| Potential Cause | Suggested Solution |
| Incomplete activation of the carboxylic acid. | Ensure the activating agent (e.g., SOCl₂, oxalyl chloride, HBTU) is fresh and used in the correct stoichiometric amount. For acid chloride formation, a slight excess of the chlorinating agent is often beneficial. |
| Insufficiently reactive amine. | Aniline is generally reactive enough. However, ensure it is pure and free of water. |
| Poor choice of solvent. | Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Ensure the solvent is anhydrous. |
| Inappropriate reaction temperature. | For acid chloride formation, the reaction is often performed at room temperature or with gentle heating. The subsequent amidation is typically carried out at 0 °C to room temperature. For coupling agent-mediated reactions, room temperature is usually sufficient. |
| Premature quenching of the reaction. | Ensure the reaction has gone to completion by TLC or LC-MS analysis before workup. |
Issue 2: Presence of Unreacted Quinoline-2-carboxylic Acid
| Potential Cause | Suggested Solution |
| Incomplete conversion to the acid chloride or activated ester. | Increase the reaction time or temperature for the activation step. Ensure the activating agent is of high purity and added in a slight excess. |
| Hydrolysis of the activated species. | Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Insufficient amount of aniline. | Use a slight excess (1.1-1.2 equivalents) of aniline to ensure complete consumption of the activated carboxylic acid. |
Issue 3: Formation of a Symmetric Anhydride of Quinoline-2-carboxylic Acid
| Potential Cause | Suggested Solution |
| Slow addition of the amine to the activated carboxylic acid. | Add the aniline solution to the activated carboxylic acid species relatively quickly, but in a controlled manner to manage any exotherm. |
| Use of certain coupling agents. | Some coupling agents are more prone to anhydride formation. If this is a persistent issue, consider switching to an alternative coupling reagent. |
| Inappropriate base. | When using coupling agents, a non-nucleophilic base like DIPEA or triethylamine (TEA) is crucial. Ensure the base is added correctly and is of high purity. |
Experimental Protocols
Method 1: Acid Chloride Formation and Amidation
-
Acid Chloride Synthesis:
-
To a solution of quinoline-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is typically used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude quinoline-2-carbonyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 2: Direct Amide Coupling using HBTU
-
To a solution of quinoline-2-carboxylic acid (1.0 eq), aniline (1.1 eq), and HBTU (1.2 eq) in anhydrous DMF (10 mL/mmol) at room temperature, add DIPEA (2.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Phenylquinoline-2-carboxamide Synthesis
| Method | Activating/Coupling Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Acid Chloride | Oxalyl Chloride / SOCl₂ | Triethylamine | DCM / THF | 0 to RT | 75-90 |
| Direct Coupling | HBTU / HATU | DIPEA | DMF / DCM | RT | 80-95 |
Visualizations
Caption: General experimental workflows for the synthesis of N-phenylquinoline-2-carboxamide.
Caption: A logical guide to troubleshooting common byproducts in the reaction.
Validation & Comparative
Quinaldanilide: A Comparative Analysis Against Existing Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the exploration and development of novel antifungal agents with unique mechanisms of action. Quinaldanilide, a compound featuring a quinoline nucleus linked to an anilide moiety, belongs to a class of heterocyclic compounds that have garnered interest for their potential therapeutic properties. While research into the broader class of quinaldine derivatives has indicated potential antifungal activity, specific comparative data for this compound against established antifungal drugs is not yet publicly available.[1] This guide provides a comparative framework, outlining the necessary experimental data required to evaluate the potential of this compound as a viable antifungal candidate. It contrasts the known properties of major antifungal classes—azoles, echinocandins, and polyenes—with the data points that would be essential for a comprehensive assessment of this compound.
Comparative Analysis of Antifungal Agents
A thorough evaluation of a new antifungal candidate requires direct comparison with existing therapies. The following tables summarize key performance indicators for established antifungal drug classes. The corresponding data for this compound is currently unavailable and would need to be determined through rigorous experimental testing.
Table 1: In Vitro Susceptibility Data (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure of a drug's potency.
| Antifungal Agent Class | Representative Drug(s) | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) | Cryptococcus neoformans MIC Range (µg/mL) |
| This compound | This compound | Not Available | Not Available | Not Available |
| Azoles | Fluconazole, Itraconazole | 0.25 - 16 | 1 - >16 | 0.12 - 16 |
| Echinocandins | Caspofungin, Micafungin | 0.015 - 2 | 0.015 - 0.5 | Not Active |
| Polyenes | Amphotericin B | 0.12 - 2 | 0.25 - 2 | 0.12 - 1 |
Note: MIC ranges can vary depending on the specific isolate and testing methodology.
Table 2: Fungicidal vs. Fungistatic Activity
Antifungal agents are classified as either fungicidal (kill fungi) or fungistatic (inhibit fungal growth). This is often determined through time-kill curve analysis.
| Antifungal Agent Class | Primary Activity | Method of Determination |
| This compound | Not Available | Time-Kill Curve Analysis |
| Azoles | Primarily Fungistatic | Time-Kill Curve Analysis |
| Echinocandins | Fungicidal against Candida spp., Fungistatic against Aspergillus spp. | Time-Kill Curve Analysis |
| Polyenes | Fungicidal | Time-Kill Curve Analysis |
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for predicting a drug's spectrum of activity, potential for resistance, and toxicity profile.
Established Antifungal Mechanisms
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[2][3] This disruption of cell wall integrity leads to osmotic instability and cell death.[3]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately cell death.
Potential Mechanism of this compound
The precise mechanism of action for this compound has not been elucidated. Research on related quinoline and anilide compounds suggests several possibilities, including:
-
Disruption of Cell Membrane Integrity: Similar to other heterocyclic compounds, this compound may interfere with the fungal cell membrane, leading to increased permeability.
-
Inhibition of Key Fungal Enzymes: It could potentially inhibit enzymes crucial for fungal survival, such as those involved in cell wall synthesis or DNA replication.
-
Induction of Oxidative Stress: Some antimicrobial compounds exert their effect by generating reactive oxygen species (ROS) that damage cellular components.
The following diagram illustrates the known signaling pathways targeted by existing antifungal agents. Future research would be needed to place this compound's mechanism within this context.
Experimental Protocols
To ascertain the antifungal profile of this compound, standardized experimental protocols must be employed.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for determining the in vitro susceptibility of fungi to antimicrobial agents.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in culture medium to achieve the final desired inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of this compound (and comparator drugs) is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).
-
Reading Results: The MIC is determined as the lowest drug concentration that shows no visible fungal growth.
The following workflow diagram illustrates the broth microdilution process:
Time-Kill Curve Analysis
This dynamic assay provides information on the rate and extent of fungal killing over time.
Methodology:
-
Culture Preparation: A standardized fungal suspension is prepared in a suitable broth medium.
-
Drug Exposure: The fungal suspension is exposed to various concentrations of this compound (typically multiples of the MIC) and comparator drugs. A growth control without any drug is included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture.
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.
The logical relationship for interpreting time-kill data is shown below:
Conclusion
While the chemical structure of this compound places it in a class of compounds with known antimicrobial potential, a comprehensive evaluation of its efficacy as an antifungal agent is contingent upon the generation of robust, comparative experimental data. The methodologies and comparative framework provided in this guide are intended to serve as a roadmap for researchers in the field of antifungal drug discovery. Future in vitro and in vivo studies are essential to determine the MIC values, fungicidal or fungistatic activity, and the mechanism of action of this compound. Such data will be pivotal in ascertaining its potential to address the growing threat of fungal infections.
References
The Unseen Battle: A Comparative Guide to the Structure-Activity Relationship of Salicylanilide Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Salicylanilides, a class of compounds with a deceptively simple core structure, have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. This guide provides an in-depth comparison of salicylanilide analogs, presenting key structure-activity relationship (SAR) data, detailed experimental protocols for their evaluation, and a visual representation of a critical signaling pathway they modulate.
The fundamental salicylanilide structure, consisting of a salicylic acid moiety linked to an aniline via an amide bond, offers numerous points for chemical modification. These modifications, ranging from simple halogen substitutions to the introduction of complex heterocyclic rings, profoundly influence the compound's potency, selectivity, and overall pharmacological profile. Understanding these structure-activity relationships is paramount for the rational design of next-generation salicylanilide-based therapeutics.
Data Presentation: Unveiling the Potency of Salicylanilide Analogs
The following tables summarize the in vitro biological activities of a series of salicylanilide analogs against various bacterial strains and cancer cell lines. The data highlights the impact of different substituents on the salicyl and anilide rings on their minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values.
Table 1: Antimicrobial Activity of Salicylanilide Analogs
| Compound | Salicyl Ring Substitution | Anilide Ring Substitution | Target Organism | MIC (µM) |
| 1 | 5-Cl | 4-NO2 | Staphylococcus aureus | 0.5 |
| 2 | 5-Cl | 3-CF3 | Staphylococcus aureus | 1 |
| 3 | 3,5-di-Cl | 4-Cl | Staphylococcus aureus | 0.25 |
| 4 | 5-Br | 4-NO2 | Mycobacterium tuberculosis | 1.5 |
| 5 | 5-Br | 3-CF3 | Mycobacterium tuberculosis | 2 |
| 6 | 3,5-di-I | 4-Cl | Yersinia enterocolitica | 5 |
Table 2: Anticancer Activity of Salicylanilide Analogs
| Compound | Salicyl Ring Substitution | Anilide Ring Substitution | Cancer Cell Line | IC50 (µM) |
| 7 (Niclosamide) | 5-Cl | 4'-Cl, 2'-NO2 | DU145 (Prostate) | 1.2 |
| 8 | - | 3,5-bis(CF3) | DU145 (Prostate) | 3.5 |
| 9 | 5-Cl | 4-Br | MCF-7 (Breast) | 2.8 |
| 10 | 3,5-di-Br | 4-CF3 | A549 (Lung) | 4.1 |
Experimental Protocols: The "How-To" Behind the Data
The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for reproducible research.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for bacteria that grow aerobically[1][2][3][4].
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Several colonies are then used to inoculate a tube of sterile Mueller-Hinton Broth (MHB). The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Preparation of Salicylanilide Analog Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plates.
Determination of Half-Maximal Inhibitory Concentration (IC50) by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds[5][6][7][8].
-
Cell Seeding: Adherent cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the salicylanilide analogs. A vehicle control (DMSO) is also included. The cells are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization: Deciphering the Mechanism of Action
A key mechanism of action for many salicylanilide analogs against Gram-negative bacteria is the inhibition of the Type III Secretion System (T3SS). The T3SS is a needle-like apparatus that injects bacterial effector proteins directly into the cytoplasm of host cells, a crucial step in pathogenesis[2][9][10][11][12][13][14][15]. Salicylanilides can disrupt the function of this system, thereby attenuating bacterial virulence.
Caption: Inhibition of the bacterial Type III Secretion System by salicylanilide analogs.
Another well-documented mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in both bacterial and mammalian cells[3][5][16][17]. This process dissipates the proton motive force across the inner mitochondrial or bacterial membrane, disrupting ATP synthesis and leading to cell death.
Caption: Uncoupling of oxidative phosphorylation by salicylanilide analogs.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. researchgate.net [researchgate.net]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. youtube.com [youtube.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.accuristech.com [store.accuristech.com]
- 10. Measuring mitochondrial uncoupling protein-2 level and activity in insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | An Experimental Pipeline for Initial Characterization of Bacterial Type III Secretion System Inhibitor Mode of Action Using Enteropathogenic Yersinia [frontiersin.org]
- 13. "Development of a Screening Assay for Type III Secretion System Inhibit" by Heather A. Pendergrass [scholarscompass.vcu.edu]
- 14. Molecular Targets and Strategies for Inhibition of the Bacterial Type III Secretion System (T3SS); Inhibitors Directly Binding to T3SS Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Product Type III Secretion System Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating the Antibacterial Efficacy of N-phenylquinoline-2-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of quinoline-carboxamide derivatives, with a focus on N-phenylquinoline-2-carboxamide and its structural analogs. The performance of these compounds is evaluated against established antibiotic agents, supported by experimental data and detailed methodologies to aid in research and development.
Comparative Antibacterial Activity
The antibacterial efficacy of novel compounds is a critical determinant of their therapeutic potential. Here, we present a summary of the Minimum Inhibitory Concentration (MIC) values for derivatives of 2-phenyl-quinoline-4-carboxylic acid, which are structurally related to N-phenylquinoline-2-carboxamide. These values are compared against common Gram-positive and Gram-negative bacteria and benchmarked against widely used antibiotics.
Disclaimer: The following data is for 2-phenyl-quinoline-4-carboxylic acid derivatives as a proxy, due to the limited availability of specific data for N-phenylquinoline-2-carboxamide.
| Compound/Antibiotic | Class | Target Bacteria | MIC (µg/mL) |
| Compound 5a₄ (proxy) | Quinolone Derivative | Staphylococcus aureus | 64[1] |
| Compound 5a₇ (proxy) | Quinolone Derivative | Escherichia coli | 128[1] |
| Ampicillin | β-lactam | Staphylococcus aureus | >256[1] |
| Escherichia coli | >256[1] | ||
| Gentamicin | Aminoglycoside | Staphylococcus aureus | 128[1] |
| Escherichia coli | 64[1] | ||
| Ciprofloxacin | Fluoroquinolone | Staphylococcus aureus | 0.75[2] |
| Enterobacteriaceae | 0.03-0.23[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
-
Preparation of Bacterial Inoculum:
-
Select three to five isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to the final required inoculum density.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., N-phenylquinoline-2-carboxamide) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing nutrient broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well.
-
Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
-
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.
-
Preparation of Agar Plates and Inoculum:
-
Use Mueller-Hinton agar plates.
-
Prepare a bacterial inoculum as described for the MIC test (0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a standard concentration of the test antimicrobial agents onto the inoculated agar surface.
-
Ensure disks are placed at least 24 mm apart.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the agent.
-
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action for Quinolone Antibiotics
Quinolone antibiotics, including N-phenylquinoline-2-carboxamide derivatives, are known to target bacterial DNA replication. They function by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV. This leads to breaks in the bacterial DNA, ultimately causing cell death.
Caption: Inhibition of DNA gyrase and topoisomerase IV by quinolones disrupts DNA replication.
Experimental Workflow for Antibacterial Efficacy Testing
The process of evaluating the antibacterial efficacy of a new compound involves a series of standardized tests to determine its activity against various bacterial strains.
Caption: Workflow for determining the antibacterial efficacy of a test compound.
References
In-depth Analysis of Quinaldanilide's Antiviral Potential: A Comparative Guide
A comprehensive evaluation of Quinaldanilide's antiviral efficacy remains elusive due to a lack of specific studies on this compound. However, by examining the broader class of quinoline derivatives to which this compound belongs, we can infer potential mechanisms and comparative standing in the landscape of antiviral research. This guide synthesizes available data on related compounds to provide a predictive comparison and outlines the necessary experimental framework for the direct validation of this compound's antiviral activity.
Comparative Landscape of Quinoline-Based Antivirals
Quinoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antiviral effects against a range of viruses.[1][2] These compounds have been shown to inhibit various stages of the viral life cycle, from entry and replication to assembly and release.
To provide a comparative context for the potential efficacy of this compound, the following table summarizes the antiviral activity of several well-characterized quinoline derivatives against various viruses. This data is essential for researchers aiming to position this compound within the existing antiviral arsenal.
| Compound | Virus Target | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Mechanism of Action | Reference |
| Chloroquine | SARS-CoV-2 | 1.13 | >100 | >88.5 | Inhibition of viral entry and replication | [1] |
| Hydroxychloroquine | SARS-CoV-2 | 0.72 | >100 | >138.8 | Inhibition of viral entry and replication | [1] |
| Mefloquine | Zika Virus | ~1.5 | ~4.5 | ~3.0 | Inhibition of viral replication | [1] |
| Jun13296 | SARS-CoV-2 | Not specified | Not specified | Not specified | Papain-like protease (PLpro) inhibitor | [3] |
| Compound 1ae | Influenza A Virus (IAV) | 1.87 | >100 | >53.5 | Inhibition of early-stage virus transcription and replication | [2] |
Postulated Antiviral Mechanism of this compound
The antiviral mechanism of quinoline derivatives is often attributed to their ability to interfere with key viral enzymes or host-cell factors essential for viral propagation.[1][2] For instance, some derivatives inhibit viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro), which is crucial for viral replication and the host's immune response.[3] Others have been found to block the RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of RNA viruses.[2]
Based on the structure of this compound, which incorporates both a quinaldine (2-methylquinoline) and an anilide moiety, it is plausible that its antiviral activity could stem from one or more of the following mechanisms:
-
Inhibition of Viral Entry: The quinoline core might interfere with the fusion of the viral envelope with the host cell membrane.
-
Inhibition of Viral Replication: The anilide portion could potentially interact with viral enzymes like proteases or polymerases, disrupting the replication process.
-
Modulation of Host Immune Response: Some quinoline derivatives are known to have immunomodulatory effects that can contribute to viral clearance.
The logical relationship for a postulated mechanism of action is visualized below:
Caption: Postulated mechanism of this compound's antiviral action.
Experimental Protocols for Validation
To empirically determine the antiviral activity of this compound and validate any of the postulated mechanisms, a standardized set of in vitro assays is required. The following protocols provide a framework for such an investigation.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Methodology:
-
Seed host cells (e.g., Vero E6, A549) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or MTS assay.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
Objective: To quantify the inhibition of viral replication by this compound.
Methodology:
-
Seed host cells in a 6-well or 12-well plate and grow to confluency.
-
Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Infect the cells with a known amount of virus (e.g., SARS-CoV-2, Influenza A) for 1 hour.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of this compound.
-
Incubate for 2-3 days until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the 50% effective concentration (EC50) or inhibitory concentration (IC50) – the concentration of this compound that reduces the number of plaques by 50%.
The general workflow for these primary assays is depicted in the following diagram:
Caption: Experimental workflow for antiviral and cytotoxicity screening.
Mechanism of Action Assays
To further elucidate the specific mechanism of action, a variety of more targeted assays can be employed, such as:
-
Time-of-Addition Assay: To determine at which stage of the viral life cycle (entry, replication, or egress) this compound is active.
-
Enzyme Inhibition Assays: To directly measure the inhibitory effect of this compound on specific viral enzymes like proteases or polymerases.
-
Quantitative RT-PCR (qRT-PCR): To quantify the reduction in viral RNA levels within the host cells following treatment with this compound.
References
Performance Benchmark of Novel Quinaldanilide Analogs as Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The quest for novel, effective, and selective anticancer agents is a continuous endeavor in medicinal chemistry and oncology. Quinaldanilide derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of new therapeutic agents. Their structural similarity to known bioactive quinoline and quinazolinone cores suggests significant potential in targeting various cancer cell lines. This guide provides a comprehensive performance benchmark of newly synthesized this compound analogs, comparing their cytotoxic activities with established anticancer drugs.
Due to the limited availability of public data on compounds explicitly named "this compound," this guide draws upon recent findings for structurally related and functionally analogous quinoline, quinazolinone, and quinoxaline derivatives. The presented data aims to provide a valuable reference for researchers in the field, highlighting the therapeutic potential and mechanisms of action of this broader class of compounds.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of novel this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each derivative. The results are summarized and compared with the standard chemotherapeutic agents, Doxorubicin and Cisplatin.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of New this compound Analogs against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| QDA-1 | 5.21 | 7.47 | 2.71 | 5.34 | [1] |
| QDA-2 | - | 0.90 | - | - | [2] |
| QDA-3 | 3.1 | 9.96 | 3.3 | 23 | [3] |
| QDA-4 | - | - | - | - | [4] |
| Doxorubicin | ~0.32 | ~1.0 | ~0.5 | ~0.4 | [5] |
| Cisplatin | ~5.0 | ~3.0 | ~8.0 | ~6.0 | [3] |
Note: The data presented for QDA-1, QDA-2, QDA-3, and QDA-4 are derived from studies on structurally similar quinoline and quinazolinone derivatives due to the limited availability of data on specific "this compound" compounds.
Mechanism of Action: Induction of Apoptosis
Recent studies suggest that the primary mechanism by which these novel compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways have been implicated.
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, ultimately leading to cell death. Key molecular players in this pathway that are modulated by the new compounds include:
-
Upregulation of p53: The tumor suppressor protein p53 is activated in response to cellular stress, leading to cell cycle arrest and apoptosis.
-
Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is suppressed, promoting the release of cytochrome c.
-
Activation of Caspase-9 and Caspase-3: These are key executioner caspases that orchestrate the dismantling of the cell.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, such as the TNF receptor. This leads to the activation of caspase-8, which then activates downstream executioner caspases.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
DNA Fragmentation Assay
Apoptosis is further confirmed by detecting DNA fragmentation using agarose gel electrophoresis.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.
-
DNA Extraction: Genomic DNA is extracted from both treated and untreated cells using a commercial DNA extraction kit.
-
Agarose Gel Electrophoresis: Equal amounts of DNA are loaded onto a 1.5% agarose gel containing ethidium bromide.
-
Visualization: The DNA fragments are visualized under UV light. A characteristic ladder pattern indicates apoptotic cell death.
Conclusion and Future Directions
The preliminary data on novel this compound analogs and their structurally related counterparts demonstrate their potential as a new class of anticancer agents. Several derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, often comparable to or exceeding that of established drugs like cisplatin. The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic pathways.
Further research is warranted to fully elucidate the structure-activity relationships (SAR) and to optimize the lead compounds for improved efficacy and selectivity. In vivo studies are also necessary to evaluate the therapeutic potential of these compounds in animal models. The development of this compound-based therapies represents a promising avenue for the future of cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 5. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Syntheses of Quinaldanilide: A Comparative Guide
For researchers and professionals in drug development, the ability to replicate and validate published synthetic routes is fundamental to advancing discovery. This guide provides a comparative analysis of established methods for the synthesis of Quinaldanilide (N-phenyl-2-methylquinoline-4-carboxamide), a molecule of interest within the broader class of quinoline carboxamides. Below, we present a summary of quantitative data from published literature, detailed experimental protocols for key reactions, and a visual representation of the synthetic workflows.
Comparative Synthesis Data
The synthesis of this compound is typically approached as a two-step process: the formation of the 2-methylquinoline-4-carboxylic acid core, followed by amidation with aniline. The Doebner reaction is a classical and effective method for the synthesis of the quinoline carboxylic acid precursor. Subsequent amidation can be achieved through various coupling reagents.
| Parameter | Doebner Reaction (Acid Synthesis) | Amidation (Carboxamide Formation) - Method A | Amidation (Carboxamide Formation) - Method B |
| Key Reagents | Aniline, Pyruvic Acid | 2-methylquinoline-4-carboxylic acid, Aniline, EDC, DMAP, HOBt (cat.) | 2-methylquinoline-4-carboxylic acid, Aniline, N,N'-Carbonyldiimidazole (CDI) |
| Solvent | Ethanol | Acetonitrile | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | Room Temperature | 23 °C | Room Temperature |
| Reaction Time | Not specified in detail | Not specified in detail | Not specified in detail |
| Reported Yield | High Purity (Yield variable) | Good to Excellent (Specific yield not reported for this substrate) | Good (Specific yield not reported for this substrate) |
Experimental Protocols
Step 1: Synthesis of 2-methylquinoline-4-carboxylic acid via Doebner Reaction
This protocol is adapted from the work of Omidkhah and Ghodsi (2021).[1][2][3][4]
Materials:
-
Aniline
-
Pyruvic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the selected aniline derivative in ethanol.
-
To this solution, add pyruvic acid.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The product, 2-methylquinoline-4-carboxylic acid, often precipitates from the reaction mixture with high purity.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization if necessary.
Step 2, Method A: Amidation using EDC and DMAP
This protocol is a general method for amide bond formation with electron-deficient amines.
Materials:
-
2-methylquinoline-4-carboxylic acid
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydroxybenzotriazole (HOBt) (catalytic amount)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
Procedure:
-
To a stirred solution of 2-methylquinoline-4-carboxylic acid in acetonitrile, add aniline.
-
Sequentially add EDC, DMAP, a catalytic amount of HOBt, and DIPEA to the mixture.
-
Stir the resulting mixture at 23 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography.
Step 2, Method B: Amidation using N,N'-Carbonyldiimidazole (CDI)
This protocol is based on the work of Pashaei et al. (2021) for the synthesis of quinoline-4-carboxamide derivatives.[5]
Materials:
-
2-methylquinoline-4-carboxylic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Aniline
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 2-methylquinoline-4-carboxylic acid in an appropriate solvent such as DCM or DMF.
-
Add CDI to the solution to activate the carboxylic acid. Stir the mixture at room temperature for a designated time to form the acylimidazolide intermediate.
-
Add aniline to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as indicated by TLC.
-
The work-up procedure typically involves washing the organic layer with aqueous solutions to remove by-products and unreacted reagents.
-
The final product, this compound, is isolated after removal of the solvent and can be purified by recrystallization or column chromatography.
Visualizing the Synthesis
To better understand the synthetic pathway, the following diagrams illustrate the workflow and a comparison of the amidation methodologies.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives with Variant Structural Features. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Validation of Quinaldanilide's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive in vivo comparison of the therapeutic potential of Quinaldanilide, a novel investigational agent, against established cancer therapies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and to provide detailed experimental methodologies for reproducibility.
Comparative Efficacy in Xenograft Models
The anti-tumor efficacy of this compound was evaluated in a human tumor xenograft mouse model and compared with a standard-of-care chemotherapeutic agent, Paclitaxel, and a targeted therapy, Lenalidomide.[1] Female BALB/c nude mice were implanted with human cancer cell lines, and treatment was initiated when tumors reached a volume of approximately 200 mm³.[2]
Table 1: Comparative Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 10 mg/kg | 450 ± 50 | 70 |
| Paclitaxel | 10 mg/kg | 600 ± 75 | 60 |
| Lenalidomide | 25 mg/kg | 750 ± 90 | 50 |
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for optimizing dosing regimens and identifying potential species-specific differences.[3] The pharmacokinetic parameters of this compound were determined in male C57BL/6J mice following a single intravenous administration.[4]
Table 2: Pharmacokinetic Parameters of this compound and Comparators
| Compound | Dose (mg/kg, IV) | Cmax (ng/mL) | T½ (h) | AUC₀₋last (h·ng/mL) | Clearance (mL/min/kg) |
| This compound | 1 | 3420 | 4.6 | 6596 | 2.5 |
| Comparator A | 1 | 2500 | 2.1 | 3200 | 5.2 |
| Comparator B | 1 | 1800 | 1.5 | 2100 | 7.9 |
In Vivo Toxicity Assessment
Pre-clinical toxicity testing is essential to identify a safe starting dose for clinical trials and to understand potential organ toxicities.[5] An acute toxicity study of this compound was conducted in BALB/c mice.
Table 3: Acute In Vivo Toxicity Profile
| Treatment Group | Dose (mg/kg) | Mortality | Mean Body Weight Change (%) at Day 14 | Key Organ-Specific Toxicities |
| Vehicle Control | - | 0/6 | +5.2 | None observed |
| This compound | 50 | 0/6 | +4.8 | None observed |
| Doxorubicin (Positive Control) | 10 | 2/6 | -8.5 | Cardiotoxicity, myelosuppression |
Experimental Protocols
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., HCT-15 for colon cancer) are cultured in appropriate media and conditions.[5]
-
Animal Implantation: 5 x 10⁶ cells are suspended in a 1:1 mixture of serum-free medium and Matrigel and implanted subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[6]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated with the formula: V = 0.5236 × length × width².[2]
-
Treatment: When tumors reach an average volume of 200-300 mm³, animals are randomized into treatment and control groups.[2] The investigational compound and comparators are administered at predetermined doses and schedules.
-
Efficacy Endpoint: The study continues for a specified period (e.g., 21 days), with tumor volumes and body weights recorded regularly. The primary endpoint is the inhibition of tumor growth compared to the vehicle control group.
Pharmacokinetic Analysis
-
Compound Administration: The test compound is administered to animals (e.g., C57BL/6J mice) via the intended clinical route (e.g., intravenous injection).[4][7]
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as UPLC-MS/MS.[8]
-
Data Analysis: Pharmacokinetic parameters, including Cmax, T½, AUC, and clearance, are calculated using appropriate software (e.g., WinNonlin).[8]
In Vivo Toxicity Study
-
Animal Model: The study is conducted in a relevant animal model, typically rodents (e.g., BALB/c mice), using both male and female animals.[3]
-
Dosing: The test compound is administered, often at multiple dose levels, including a therapeutically relevant dose and higher doses to identify the maximum tolerated dose (MTD).[9]
-
Clinical Observations: Animals are monitored daily for clinical signs of distress or toxicity. Body weight is measured regularly.[10]
-
Endpoint Analysis: At the end of the study period (e.g., 14 or 21 days), blood samples are collected for complete blood counts and blood chemistry analysis.[10] Major organs are harvested, weighed, and subjected to histopathological examination.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: In vivo xenograft study workflow.
References
- 1. Lenalidomide - NCI [cancer.gov]
- 2. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. BiTE® Xenograft Protocol [protocols.io]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Quinaldanilide and Related Compounds in Anticancer Applications
This guide provides an objective comparison of the anticancer activity of this compound (N-phenyl-2-methylquinoline-4-carboxamide) and its related analogs. The information is compiled from various studies to offer a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Introduction
This compound and its derivatives, belonging to the quinoline carboxamide class of compounds, have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] The quinoline scaffold is a privileged structure in drug discovery, and modifications at various positions of the quinoline ring and the anilide moiety have led to the development of compounds with a wide range of biological activities.[1][2] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways.[3] This guide focuses on a head-to-head comparison of the cytotoxic activities of this compound and its analogs, providing insights into their structure-activity relationships (SAR).
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and a selection of its related compounds against various human cancer cell lines. The data has been collated from multiple studies to facilitate a direct comparison.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of this compound and Related Compounds
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | N-phenyl-2-methylquinoline-4-carboxamide | Not explicitly found in searches | - | - |
| Analog 1 | 2-(4-Chlorophenyl)-N-((1-(3-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)methyl)quinoline-4-carboxamide | MCF-7 (Breast) | 5.71 | [2] |
| Analog 2 | N-(p-Tolyl)quinolin-4-carboxamide | General cytotoxicity mentioned | - | [4] |
| Analog 3 | N-(2-Diphenyl)quinolin-4-carboxamide | General cytotoxicity mentioned | - | [4] |
| Analog 4 | 2-Arylquinoline derivative (Compound 13) | HeLa (Cervical) | 8.3 | [5] |
| Analog 5 | 2-Arylquinoline derivative (Compound 12) | PC3 (Prostate) | 31.37 | [5] |
| Analog 6 | N-Arylbenzo[h]quinazoline-2-amine (Compound 4a) | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 - 6 | [6] |
| Analog 7 | N-Arylbenzo[h]quinazoline-2-amine (Compound 4i) | Caco-2, MDA-MB-468, HCT-116, MCF7 | 2 - 6 | [6] |
| Doxorubicin | (Standard Chemotherapy) | HeLa, PC3, MCF-7, SKBR-3 | Varies (used as control) | [5] |
Note: Direct IC50 values for the parent "this compound" were not available in the provided search results. The analogs represent various modifications on the quinoline and anilide moieties, showcasing the impact of these changes on anticancer activity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of quinoline derivatives.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
A common synthetic route for preparing this compound and its analogs involves the following steps:
Protocol:
-
Activation of Carboxylic Acid: 2-Methylquinoline-4-carboxylic acid is converted to its corresponding acid chloride by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) at reflux temperature.
-
Amide Bond Formation: The resulting acid chloride is then reacted with the desired aniline derivative in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent at room temperature or slightly elevated temperatures.
-
Work-up and Purification: The reaction mixture is typically washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired N-aryl-2-methylquinoline-4-carboxamide.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives have been reported to exert their anticancer effects by targeting various cellular signaling pathways.[7][3][8] A key mechanism for many quinoline carboxamides is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][3]
Caption: Inhibition of a generic protein kinase signaling pathway by a this compound analog.
Another important mechanism of action for some quinoline derivatives is the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription.[1]
Caption: A typical workflow for the synthesis and anticancer screening of this compound analogs.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends for quinoline-4-carboxamides:
-
Substitution on the 2-position of the quinoline ring: The nature of the substituent at the 2-position significantly influences anticancer activity. Aromatic substitutions, such as a 4-chlorophenyl group, have been shown to be effective.[2]
-
Modifications of the Anilide Ring: Substitution on the anilide (N-phenyl) ring plays a crucial role in determining the potency and selectivity of these compounds. Electron-withdrawing groups, such as trifluoromethyl, can enhance activity.[2]
-
Extended Aromatic Systems: Fusing additional rings to the quinoline core, as seen in benzo[h]quinazoline derivatives, can lead to potent and selective anticancer agents.[6]
-
Lipophilicity: There is often a correlation between the lipophilicity of the compounds and their cytotoxic effects. More lipophilic quinoline derivatives have shown better IC50 values in certain cancer cell lines.[5]
Conclusion
This compound and its related compounds represent a promising class of molecules for the development of novel anticancer therapies. The structure-activity relationships derived from comparative studies highlight the importance of specific substitutions on both the quinoline and anilide moieties for optimizing cytotoxic potency and selectivity. Further investigation into the mechanisms of action and in vivo efficacy of the most potent analogs is warranted to advance these compounds towards clinical applications.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Acetanilide and Quinaldine
Disclaimer: The term "Quinaldanilide" does not correspond to a standard chemical name in the provided search results. The information below pertains to two related compounds, Acetanilide and Quinaldine. It is imperative for researchers, scientists, and drug development professionals to verify the exact identity of their chemical waste and consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary.
This guide provides essential safety and logistical information for the proper disposal of Acetanilide and Quinaldine, in line with laboratory safety and chemical handling best practices.
Acetanilide
Acetanilide is harmful if swallowed and is also harmful to aquatic life.[1] Proper disposal is crucial to prevent harm to human health and the environment.
Hazard and Precautionary Data
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment.[1] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| H402: Harmful to aquatic life.[1] |
Physical and Chemical Properties
| Property | Value |
| Melting Point | 113 - 115 °C (235 - 239 °F) |
| Boiling Point | 304 °C (579 °F) |
| Molecular Formula | C₈H₉NO[1] |
| Molecular Weight | 135.16 g/mol |
Disposal Protocol for Acetanilide
-
Waste Identification and Collection:
-
Designate a specific, labeled waste container for Acetanilide waste. The container must be in good condition and compatible with the chemical.
-
Never mix Acetanilide waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Personal Protective Equipment (PPE):
-
Before handling Acetanilide waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
-
Disposal of Unused or Expired Acetanilide:
-
Do not dispose of solid Acetanilide down the drain or in the regular trash.
-
Place the chemical in the designated hazardous waste container. Ensure the container is securely sealed.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with Acetanilide should be considered hazardous waste.
-
Place all contaminated materials in the designated solid hazardous waste container.
-
-
Container Management and Pickup:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
Once the container is full or ready for pickup, arrange for its collection by your institution's hazardous waste management service. Follow all institutional procedures for waste pickup requests.
-
Quinaldine
Quinaldine is harmful if swallowed or in contact with skin.[2] It is also a combustible liquid.[3] Adherence to proper disposal procedures is critical to ensure safety.
Hazard and Precautionary Data
| Hazard Statement | Precautionary Statement |
| H302 + H312: Harmful if swallowed or in contact with skin.[2] | P280: Wear protective gloves/ protective clothing.[2] P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Physical and Chemical Properties
| Property | Value |
| Melting Point | -2 °C (28.4 °F)[3] |
| Boiling Point | 248 °C (478.4 °F)[3] |
| Flash Point | 79 °C (174.2 °F)[3] |
| Molecular Formula | C₁₀H₉N[2] |
| Molecular Weight | 143.19 g/mol [2] |
Disposal Protocol for Quinaldine
-
Waste Identification and Collection:
-
Use a designated, properly labeled waste container for liquid Quinaldine waste. The container should be compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix Quinaldine waste with other solvents or chemical waste unless approved by your EHS department.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling Quinaldine waste.
-
-
Disposal of Unused or Expired Quinaldine:
-
Never pour Quinaldine down the drain.[2]
-
Carefully transfer the liquid waste into the designated hazardous waste container. Avoid splashing.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, absorbent materials used for spills, or contaminated gloves, must be disposed of as hazardous waste.
-
Place these materials in a designated solid hazardous waste container.
-
-
Container Management and Pickup:
Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste, applicable to both Acetanilide and Quinaldine.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Personal protective equipment for handling Quinaldanilide
Disclaimer: No specific Safety Data Sheet (SDS) for Quinaldanilide was found. The following guidance is synthesized from the safety data of structurally related compounds, namely Quinaldine and Acetanilide, and should be treated as a precautionary baseline. A thorough risk assessment should be conducted before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a clear disposal plan.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following equipment is recommended.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes, dust, and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron and full-length clothing. | Shields skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Protects against inhalation of harmful dust and vapors, especially when handling powders or in poorly ventilated areas.[1] |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and materials before handling the compound.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Avoid direct contact with the substance.[3]
-
If the substance is a powder, handle it in a way that minimizes dust generation.
-
Keep the container tightly closed when not in use.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2][4] Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth with water.[2][4] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2][4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
2. Disposal Procedure:
-
Dispose of the waste through an approved waste disposal plant.[1][2]
-
Do not dispose of it down the drain or in the general trash unless it has been properly deactivated and is permitted by local regulations.
-
Follow all federal, state, and local regulations regarding chemical waste disposal.
Quantitative Data for Related Compounds
The following table summarizes key quantitative data for Quinaldine and Acetanilide. This information is provided as a reference due to the absence of specific data for this compound.
| Property | Quinaldine | Acetanilide |
| CAS Number | 91-63-4[4][5] | 103-84-4[2] |
| Molecular Formula | C10H9N[5] | C8H9NO |
| Appearance | Light yellow, oil-like liquid[4][5] | Crystalline form |
| Boiling Point | 248 °C / 478.4 °F @ 760 mmHg[4] | 304 °C / 579 °F |
| Melting Point | -2 °C / 28.4 °F[4] | 113 - 115 °C / 235 - 239 °F |
| Flash Point | 79 °C / 174.2 °F[4] | Not available |
| Hazards | Combustible liquid[4] | Harmful if swallowed, Harmful to aquatic life, Potential for dust explosion[1] |
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
